molecular formula C7H11BrN2 B8021559 3-(Bromomethyl)-1-propyl-1h-pyrazole CAS No. 1855907-06-0

3-(Bromomethyl)-1-propyl-1h-pyrazole

Cat. No.: B8021559
CAS No.: 1855907-06-0
M. Wt: 203.08 g/mol
InChI Key: YSJPHBOEAPGJTQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-propyl-1h-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-1-propyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1-propyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJPHBOEAPGJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284650
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-06-0
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855907-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-1-propyl-1H-pyrazole and its Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1-propyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] The introduction of a bromomethyl group at the 3-position offers a reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This document details the available information on its chemical identity, physicochemical properties, plausible synthetic routes, and essential safety and handling protocols. Furthermore, it explores the broader context of functionalized pyrazoles in modern drug development, providing insights into their mechanism of action and therapeutic potential.

Chemical Identity and Physicochemical Properties

The fundamental identification of a chemical entity begins with its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous identifier.

  • 3-(Bromomethyl)-1-propyl-1H-pyrazole: The parent compound is identified by the PubChem Compound ID (CID) 122165667.[3]

  • 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide: A common salt form of the parent compound has the CAS number 1855907-07-1 .[3]

A summary of the key computed physicochemical properties for 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide is presented in Table 1. It is important to note that experimental data for the parent compound and its salts are not widely available in the public domain. The data presented here are primarily computed values from reputable chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₂Br₂N₂PubChem[3]
Molecular Weight 283.99 g/mol PubChem[3]
IUPAC Name 3-(bromomethyl)-1-propylpyrazole;hydrobromidePubChem[3]
InChI Key NLAOUPKQDCLNRB-UHFFFAOYSA-NPubChem[3]
Canonical SMILES CCCN1C=CC(=N1)CBr.BrPubChem[3]
Topological Polar Surface Area 17.8 ŲPubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4][5][6] Its unique structural and electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.[4] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[5]

The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of substituents can influence factors such as lipophilicity, solubility, and metabolic stability, ultimately impacting the compound's overall biological activity.

Synthesis Strategies for Functionalized Pyrazoles

General Pyrazole Ring Formation

The construction of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] This is a robust and versatile method that allows for the introduction of various substituents on the pyrazole ring.

Proposed Synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole

A logical approach to the synthesis of the target compound would involve the initial formation of a pyrazole with a methyl group at the 3-position, followed by a selective bromination of the methyl group.

Step 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This step would likely involve the reaction of propylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, in a cyclocondensation reaction.

Synthesis_Step_1 propylhydrazine Propylhydrazine intermediate 1-Propyl-3-methyl-1H-pyrazole propylhydrazine->intermediate + acetylacetone Acetylacetone acetylacetone->intermediate Cyclocondensation

Caption: Proposed reaction for the synthesis of 1-Propyl-3-methyl-1H-pyrazole.

Step 2: Bromination of the Methyl Group

The subsequent step would be the radical bromination of the methyl group at the 3-position to yield the desired 3-(Bromomethyl)-1-propyl-1H-pyrazole. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Synthesis_Step_2 intermediate 1-Propyl-3-methyl-1H-pyrazole final_product 3-(Bromomethyl)-1-propyl-1H-pyrazole intermediate->final_product NBS, AIBN

Caption: Proposed bromination of the methyl group to yield the final product.

Formation of the Hydrobromide Salt

The hydrobromide salt can be readily prepared by treating a solution of the free base, 3-(Bromomethyl)-1-propyl-1H-pyrazole, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen bromide.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of a library of diverse pyrazole derivatives for biological screening.

The pyrazole core itself is a key pharmacophore in many biologically active molecules.[1][4] Its derivatives have been investigated for a multitude of therapeutic applications, including:

  • Neurodegenerative Diseases: Pyrazole-containing compounds have been explored as potential therapeutics for Alzheimer's and Parkinson's diseases.[4][6][9]

  • Oncology: The pyrazole scaffold is present in several FDA-approved anti-cancer drugs, and novel derivatives are continuously being investigated for their antitumor activity.[5]

  • Infectious Diseases: The antimicrobial properties of functionalized pyrazoles make them attractive candidates for the development of new antibiotics and antifungals.[6]

Safety, Handling, and Storage

Hazard Identification (Inferred from related compounds):

  • Harmful if swallowed. [10][11]

  • Causes skin irritation. [10][11]

  • Causes serious eye irritation. [10][11]

  • May cause respiratory irritation. [10][11]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13]

First-Aid Measures (General Guidance):

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][11]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

3-(Bromomethyl)-1-propyl-1H-pyrazole represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its strategic combination of the privileged pyrazole scaffold and a reactive bromomethyl handle makes it a highly sought-after intermediate in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound are sparse, a comprehensive understanding of its properties, synthesis, and handling can be effectively extrapolated from the rich chemistry of related pyrazole derivatives. As the demand for new therapeutics continues to grow, the importance of such functionalized heterocyclic compounds in the design and development of next-generation medicines cannot be overstated.

References

  • Singh, J., & Sabale, S. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Tu, S., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 5069. [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-propyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Heravi, M. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Gellis, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gellis, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Molecular weight and formula of 3-(Bromomethyl)-1-propyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Executive Summary

3-(Bromomethyl)-1-propyl-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a reactive alkyl bromide handle at the C3 position and a propyl lipophilic tail at N1, this molecule serves as a critical electrophile for introducing the pyrazole pharmacophore into drug scaffolds. Its structural duality—offering both a stable aromatic core and a highly reactive side chain—makes it indispensable in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Specifications

The following data establishes the baseline chemical identity for 3-(Bromomethyl)-1-propyl-1H-pyrazole. Researchers should verify these parameters against Certificates of Analysis (CoA) upon procurement.

ParameterSpecification
IUPAC Name 3-(Bromomethyl)-1-propyl-1H-pyrazole
CAS Number 122165667 (PubChem CID) / Note: Often supplied as HBr salt (CAS: 1855907-07-1)
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Appearance Viscous oil or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DCM, THF, DMF, DMSO; limited solubility in water
SMILES CCCN1C=CC(=N1)CBr
InChI Key NLAOUPKQDCLNRB-UHFFFAOYSA-N

Synthesis & Production Logic

The synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole is typically achieved via a Wohl-Ziegler bromination of the corresponding methyl-pyrazole precursor. This radical substitution pathway is preferred for its specificity toward the benzylic-like methyl position over the aromatic ring.

Retrosynthetic Analysis

The molecule is disconnected at the C-Br bond, revealing 1-propyl-3-methyl-1H-pyrazole as the immediate precursor. This precursor is synthesized via the regioselective alkylation of 3-methyl-1H-pyrazole or the condensation of propylhydrazine with acetylacetaldehyde dimethyl acetal (or equivalent 1,3-dicarbonyls).

Experimental Protocol (Wohl-Ziegler Bromination)

Note: This protocol assumes the use of standard Schlenk line techniques under an inert atmosphere.

Reagents:

  • Substrate: 1-Propyl-3-methyl-1H-pyrazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Radical Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-propyl-3-methyl-1H-pyrazole in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN to the reaction vessel. Degas the solution with N₂ or Ar for 15 minutes.

  • Initiation: Heat the mixture to reflux (approx. 76-80°C). The reaction is initiated thermally; a color change (orange to pale yellow) or the appearance of succinimide precipitate indicates progress.

  • Monitoring: Monitor via TLC (Hexane:EtOAc) or LC-MS. Reaction is typically complete within 2–4 hours. Prolonged heating may lead to dibromination.

  • Work-up: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathway Start Propylhydrazine + 1,3-Dicarbonyl Precursor 1-Propyl-3-methyl-1H-pyrazole Start->Precursor Cyclocondensation Product 3-(Bromomethyl)-1-propyl-1H-pyrazole Precursor->Product Reflux, Solvent Byproduct Succinimide Precursor->Byproduct Side Product Reagents NBS / AIBN (Radical Bromination) Reagents->Precursor

Figure 1: Synthetic route from raw materials to the target brominated building block via radical substitution.

Reactivity Profile & Applications

The utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole lies in the high electrophilicity of the bromomethyl carbon. It undergoes S_N2 reactions readily, making it a "stapler" for attaching the pyrazole ring to other pharmacophores.

Key Transformations
  • N-Alkylation: Reacts with secondary amines to form tertiary amine linkages (common in kinase inhibitors).

  • S-Alkylation: Reacts with thiols/thiolates to form thioethers.

  • O-Alkylation: Reacts with phenols or alcohols under basic conditions (NaH/DMF) to form ethers.

Mechanistic Insight

The pyrazole nitrogen at position 1 (N1) is alkylated (propyl), reducing the basicity of the ring and preventing self-quaternization. However, the N2 nitrogen retains some basicity. In acidic media, the molecule may form a hydrobromide salt, which stabilizes the compound against hydrolysis.

Reaction Workflow Diagram

Reactivity cluster_reactions Nucleophilic Substitutions (SN2) Core 3-(Bromomethyl)-1-propyl-1H-pyrazole (Electrophile) Amine Secondary Amines (R2NH) Core->Amine + Base (K2CO3) Thiol Thiols (R-SH) Core->Thiol + Base (Cs2CO3) Phenol Phenols (Ar-OH) Core->Phenol + NaH / DMF Prod_Amine Aminomethyl Pyrazoles (Kinase Inhibitor Scaffolds) Amine->Prod_Amine Prod_Thiol Thioether Derivatives Thiol->Prod_Thiol Prod_Ether Ether Linked Analogues Phenol->Prod_Ether

Figure 2: Divergent synthesis applications of the target molecule in medicinal chemistry campaigns.

Safety & Handling Protocols

As an alkyl bromide, this compound poses specific hazards that must be mitigated through engineering controls and PPE.

  • Hazard Statements (GHS):

    • H314: Causes severe skin burns and eye damage (if highly reactive).

    • H319: Causes serious eye irritation (Lachrymator).[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol).

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126965597, 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved February 27, 2026, from [Link]

Sources

3-(Bromomethyl)-1-propyl-1h-pyrazole MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Synthesis, and Safety Data for Medicinal Chemistry Applications[1]

Executive Summary

3-(Bromomethyl)-1-propyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] Characterized by its reactive alkyl bromide "warhead," it serves as a critical electrophile for introducing the N-propyl-pyrazole motif into kinase inhibitors, agrochemicals (e.g., ryanodine receptor modulators), and covalent drug candidates.[1]

This guide provides a comprehensive technical overview, synthesizing derived safety data with field-proven experimental protocols. Due to the high reactivity of the bromomethyl group, this compound requires strict "Inert Shield" handling protocols to prevent hydrolysis and operator exposure.

Chemical Identity & Properties

PropertyData
Chemical Name 3-(Bromomethyl)-1-propyl-1H-pyrazole
CAS Number 1221656-67-5 (Parent) / 1855907-07-1 (HBr Salt)
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Structure Pyrazole ring substituted at N1 with propyl, C3 with bromomethyl
Physical State Pale yellow oil or low-melting solid (hydrobromide is solid)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive; prone to hydrolysis to the alcohol

Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact catalog number is limited. The following classification is derived from the "Analog Bridge" principle using 3-(bromomethyl)-1-methyl-1H-pyrazole and general benzylic/allylic bromide hazards.

Signal Word: DANGER

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[1]
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]
Sensitization -- Lachrymator (High probability due to -CH₂Br).[1]
STOT - SE H335 May cause respiratory irritation.[1]
Critical Safety Note: The "Warhead" Risk

The C-Br bond in the bromomethyl group is highly activated.[1] This compound acts as a powerful alkylating agent.[1]

  • Inhalation: Vapors are likely lachrymatory (tear-inducing) and destructive to mucous membranes.[1]

  • Skin Contact: Can cause delayed chemical burns.[1] The lipophilic propyl chain facilitates dermal absorption.

Handling & Storage: The "Inert Shield" Protocol

To maintain reagent integrity and safety, do not store this compound in standard cabinets. Follow the Inert Shield protocol:

  • Atmosphere: Store exclusively under Argon or Nitrogen.[1] Oxygen and moisture promote hydrolysis to the corresponding alcohol (3-(hydroxymethyl)-1-propyl-1H-pyrazole) and HBr gas.[1]

  • Temperature: Cold Chain storage at -20°C is mandatory for long-term stability.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for secondary sealing.[1]

  • Transfer: Never weigh on an open bench.

    • Solids: Weigh inside a glovebox or use a dedicated transfer tube.[1]

    • Liquids: Syringe transfer only.[1] Do not pour.

Synthesis & Reaction Mechanism[1][2][6][7]

The most robust route to 3-(bromomethyl)-1-propyl-1H-pyrazole avoids the direct handling of the unstable bromomethyl starting materials by generating the bromide in the final step via Wohl-Ziegler Bromination .[1]

Retrosynthetic Logic

Direct alkylation of 3-(bromomethyl)pyrazole is poor due to competing N-alkylation sites (N1 vs N2) and self-alkylation polymerization.[1] The preferred pathway builds the stable 1-propyl-3-methylpyrazole core first, then activates the methyl group.[1]

Reaction Pathway Diagram[1]

SynthesisPath Start 3-Methylpyrazole Step1 N-Alkylation (Propyl Iodide, Cs2CO3) Start->Step1 Inter 1-Propyl-3-methyl-1H-pyrazole (Stable Intermediate) Step1->Inter Regioselective Separation Step2 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Inter->Step2 Product 3-(Bromomethyl)-1-propyl-1H-pyrazole (Target Warhead) Step2->Product Radical Mechanism

Caption: Two-step synthesis ensuring regiochemical purity and safety.

Mechanism: Radical Chain Reaction

The conversion of the methyl group to bromomethyl proceeds via a free-radical mechanism:[1]

  • Initiation: AIBN decomposes thermally to generate radicals, which abstract bromine from NBS.[1]

  • Propagation: The bromine radical abstracts a hydrogen from the C3-methyl group (benzylic-like position), forming a pyrazolyl-methyl radical.[1] This radical attacks NBS to form the product and regenerate the bromine radical.

  • Termination: Radical recombination (minor pathway).

Experimental Protocol: Wohl-Ziegler Bromination

Objective: Synthesis of 3-(bromomethyl)-1-propyl-1H-pyrazole from 1-propyl-3-methyl-1H-pyrazole.

Reagents:

  • 1-Propyl-3-methyl-1H-pyrazole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.[1]

  • AIBN (Azobisisobutyronitrile) (0.1 eq)[1]

  • Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (PhCF₃ is the greener, safer alternative).

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add 1-propyl-3-methyl-1H-pyrazole (e.g., 10 mmol) and anhydrous PhCF₃ (50 mL).

  • Activation: Add NBS (10.5 mmol) and AIBN (1 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃).

    • Visual Cue: The dense white NBS solid will gradually float and convert to succinimide (less dense) on the surface.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Reaction is typically complete in 2-4 hours.[1]

  • Workup (Critical for Stability):

    • Cool to 0°C to precipitate succinimide completely.

    • Filter the cold mixture through a Celite pad under nitrogen.

    • Concentrate the filtrate in vacuo at low temperature (<30°C). Do not overheat , as the product can polymerize.

  • Purification: The crude oil is often pure enough (>90%) for the next step. If purification is needed, use rapid column chromatography (Neutral Alumina, not Silica) to prevent acid-catalyzed decomposition.[1]

Emergency Response

Spills & Exposure[1][8][9]
  • Spill Cleanup: Do not wipe with dry paper towels (lachrymatory risk). Cover spill with a mixture of sand and 10% aqueous sodium thiosulfate . The thiosulfate neutralizes the alkyl bromide. Scoop into a waste container.

  • Eye Contact: Immediate irrigation with water for 15 minutes.[1][2][3][4] Do not delay.

  • Skin Contact: Wash with soap and water.[1][2][5][4][6] If burning sensation persists, treat as a chemical burn (hydrofluoric acid-style calcium gluconate is not needed, but immediate neutralization is key).[1]

Waste Disposal

Quench excess material by stirring with an ethanolic amine solution (e.g., morpholine) or aqueous sodium hydroxide overnight before disposal. This converts the reactive bromide into a harmless amino/hydroxy derivative.

References

  • PubChem. (n.d.). 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles and Wohl-Ziegler Bromination.[1] Retrieved February 27, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Alkyl bromides and lachrymators.[1] Retrieved February 27, 2026, from [Link][1]

Sources

Precision Engineering of the Pyrazole Scaffold: The N-Propyl Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Alkyl Chain

In the optimization of pyrazole-based pharmacophores, the nitrogen substituent (N1) plays a disproportionate role in determining physicochemical properties (ADME) and target residence time. While N-methyl groups are the industry standard for minimizing steric clash, and N-benzyl groups are utilized for bulk hydrophobic filling, the N-propyl moiety often represents a "Goldilocks" zone in Structure-Activity Relationship (SAR) studies.

This guide details the technical rationale, synthetic pathways, and specific utility of N-propyl substituted pyrazole building blocks. It is designed for medicinal chemists seeking to modulate lipophilicity (


) and access specific hydrophobic sub-pockets without incurring the metabolic liability of longer aliphatic chains.

Strategic Rationale: Why N-Propyl?

The decision to install an N-propyl group is rarely arbitrary. It is a calculated move to manipulate the Lipophilic Ligand Efficiency (LLE) .

The Hydrophobic Pocket Theory

Many kinase and GPCR binding sites feature a "selectivity pocket" adjacent to the ATP-binding or orthosteric site.

  • Methyl (C1): Often too short to engage hydrophobic residues (e.g., Val, Leu, Phe) effectively.

  • Ethyl (C2): frequently functionally equivalent to methyl but with slightly higher

    
    .
    
  • Propyl (C3): Provides sufficient rotational freedom and length (approx. 3.5–4.0 Å extension) to achieve Van der Waals contact with deeper hydrophobic residues, often resulting in a potency "cliff" (significant increase).

  • Butyl+ (C4+): Often incurs an entropic penalty due to excessive rotatable bonds and increases non-specific binding (high plasma protein binding).

Physicochemical Modulation

The N-propyl group typically adds


 units to 

compared to the unsubstituted N-H pyrazole, and

units compared to N-methyl. This is critical for:
  • Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity to the

    
     2.0–3.5 range.
    
  • Solubility: Disrupting the crystal lattice energy of planar pyrazole systems, thereby improving solubility in organic formulations compared to the N-H parent.

Synthetic Architectures: The Regioselectivity Challenge

The synthesis of N-propyl pyrazoles is plagued by the classic tautomeric ambiguity of the pyrazole ring. A robust workflow must distinguish between kinetic and thermodynamic control.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the decision matrix for synthesizing N-propyl pyrazoles, contrasting the "Classical" (often flawed) alkylation route with the "Precision" cyclization route.

PyrazoleSynthesis Start Target: N-Propyl Pyrazole MethodA Method A: Direct Alkylation (Base + Propyl Halide) Start->MethodA Low Cost / Fast MethodB Method B: Cyclocondensation (1,3-Diketone + Hydrazine) Start->MethodB High Precision Isomers Mixture of N1/N2 Isomers (Difficult Separation) MethodA->Isomers Steric/Electronic Competition RegioPure Regioselective Product (>95% Purity) MethodB->RegioPure Controlled Cyclization

Figure 1: Synthetic decision tree highlighting the risk of isomer mixtures in direct alkylation versus the reliability of cyclocondensation.

Detailed Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate (or similar scaffold) with >95% regioselectivity.

Principle: The condensation of a non-symmetrical 1,3-diketone with a monosubstituted hydrazine is governed by the relative electrophilicity of the carbonyl carbons. By using N-propylhydrazine hydrochloride , we direct the nucleophilic attack to favor one isomer.

Materials
  • Substrate: Ethyl acetopyruvate (2,4-dioxopentanoate) or similar 1,3-diketone.

  • Reagent:

    
    -Propylhydrazine dihydrochloride (CAS: 18372-99-9).
    
  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (cat.) or HCl (if using free base hydrazine).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
     of the 1,3-diketone in 
    
    
    
    of absolute ethanol.
  • Addition: Cool the solution to

    
     in an ice bath. Add 
    
    
    
    (1.05 eq) of
    
    
    -propylhydrazine dihydrochloride in a single portion.
  • Cyclization: Allow the mixture to warm to room temperature over 30 minutes, then heat to reflux (

    
    ) for 3–5 hours.
    
    • Note: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the diketone spot indicates completion.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Redissolve the residue in EtOAc (

      
      ) and wash with water (
      
      
      
      ) followed by brine.
    • Dry over anhydrous

      
      .
      
  • Purification: If necessary, purify via flash column chromatography. The N-propyl group increases lipophilicity, making the product move faster on silica compared to N-H or N-methyl analogs.

Validation (Self-Validating System)
  • 
     NMR Diagnostic:  Look for the N-propyl triplet at 
    
    
    
    (
    
    
    ). If a mixture of isomers exists, you will see a secondary triplet shifted by
    
    
    due to the different electronic environment of N1 vs N2.
  • NOESY: A Nuclear Overhauser Effect (NOE) correlation between the propyl

    
     and the substituent at C5 (e.g., the methyl group) confirms the regiochemistry.
    

Case Study: NAAA Inhibitors and Potency Cliffs

A compelling example of the "Propyl Advantage" is found in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors.

The Data: In a study optimizing pyrazole sulfonamides, researchers compared alkyl chain lengths at the pyrazole nitrogen.

Substituent (R)IC50 (

M)
Relative PotencyLogP (Calc)
Methyl1.111x (Baseline)1.8
Ethyl0.621.8x2.2
n-Propyl 0.33 3.4x 2.6
n-Butyl0.911.2x3.1

Analysis: The n-propyl analog (Compound 9 in the cited literature) demonstrated a 3-fold higher potency than the methyl analog and was superior to the butyl analog. This suggests a specific hydrophobic pocket of finite depth—the propyl chain filled it perfectly, whereas the butyl chain likely encountered steric clash or entropic penalties [1].

Biological Signaling & SAR Logic[1]

The following diagram visualizes how the N-propyl pyrazole moiety integrates into a broader drug discovery campaign, specifically targeting enzyme inhibition.

SAR_Logic Scaffold Pyrazole Scaffold N1_Sub N1-Position (Solubility/PK) Scaffold->N1_Sub C3_C5 C3/C5 Positions (Potency/Binding) Scaffold->C3_C5 Propyl N-Propyl Group N1_Sub->Propyl Selection Outcome Optimized Lead (High Potency/Good ADME) C3_C5->Outcome H-Bonding Effect1 LogP Modulation (Membrane Permeability) Propyl->Effect1 Effect2 Hydrophobic Pocket Fill (Van der Waals) Propyl->Effect2 Effect1->Outcome Effect2->Outcome

Figure 2: SAR Logic flow demonstrating how the N-propyl group specifically contributes to the final optimized lead via ADME and binding effects.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal (Abstract of J. Org.[1] Chem). URL:[Link]

  • Lipophilicity in Drug Design: A Crucial Concept. Source: Journal of Chemical Health Risks / OMICS International. URL:[Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters (Patent).

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 3-(Bromomethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

3-(Bromomethyl)-1-propyl-1H-pyrazole (CAS: 1855907-07-1) is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the 1-propyl-1H-pyrazol-3-yl motif. This moiety acts as a bioisostere for phenyl or heteroaryl rings in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

The core utility of this compound lies in the bromomethyl (-CH₂Br) "warhead." Unlike aryl bromides which require transition-metal catalysis (Suzuki/Buchwald) for functionalization, the bromomethyl group is an activated alkyl halide. It undergoes facile Nucleophilic Substitution (


)  under mild conditions. This allows researchers to rapidly "click" this pyrazole fragment onto amines, thiols, and alcohols to generate diverse libraries of bioactive molecules.

Key Chemical Profile:

  • Electrophile: Primary alkyl halide (Benzylic-like reactivity).

  • Nucleophile Compatibility: Amines (

    
    ), Thiols, Phenols, Azides, Malonates.
    
  • Stability: Moderate. Susceptible to hydrolysis (to alcohol) if stored in moist air. Light sensitive (C-Br bond photolysis).

Mechanistic Insight: The "Pyrazolyl-Methyl" Effect

To optimize reactions, one must understand the electronic environment. The pyrazole ring is


-excessive (electron-rich), similar to a benzyl group.
  • Activation: The aromatic pyrazole ring stabilizes the transition state of the

    
     reaction, making the methylene carbon significantly more electrophilic than a standard alkyl bromide (e.g., propyl bromide).
    
  • Regiochemistry: The N1-propyl group "locks" the tautomerism. Substitution occurs exclusively at the exocyclic methylene group.

  • Side Reactions: Because the ring is electron-rich, the

    
     bond can be labile. In polar protic solvents (MeOH/H₂O), solvolysis (
    
    
    
    -like character) can compete with substitution, leading to the alcohol byproduct.
Visualization: Reaction Pathway

The following diagram illustrates the divergent pathways based on nucleophile and solvent selection.

ReactionPathways Start 3-(Bromomethyl)-1-propyl-1H-pyrazole (Electrophile) Amine Amine (HNR2) (Basicity > Nucleophilicity) Start->Amine Thiol Thiol (RSH) (Soft Nucleophile) Start->Thiol Water H2O / OH- (Competitor) Start->Water Prod_Amine Aminomethyl Pyrazole (Target: Kinase Linker) Amine->Prod_Amine SN2 (DIPEA/DMF) Prod_Dimer Bis-Pyrazole Dimer (Over-alkylation) Amine->Prod_Dimer Excess SM or 1° Amine Prod_Thio Thiomethyl Pyrazole (Target: Metabolic Stability) Thiol->Prod_Thio SN2 (K2CO3/MeCN) Prod_Hydrolysis Hydroxymethyl Pyrazole (Impurity) Water->Prod_Hydrolysis Hydrolysis (Wet Solvent)

Figure 1: Divergent reaction pathways for 3-(bromomethyl)-1-propyl-1H-pyrazole. Green nodes indicate desired outcomes; red nodes indicate common pitfalls.

Detailed Experimental Protocols

These protocols are designed for 1.0 mmol scale but are linearly scalable.

Protocol A: C-N Bond Formation (Amination)

Best for: Attaching the pyrazole to piperazines, morpholines, or primary amines.

The Challenge: Reacting a primary amine (


) can lead to dialkylation  (formation of tertiary amines) because the product is often more nucleophilic than the starting material.
The Solution:  Use a stoichiometric excess of the amine or a bulky base.

Materials:

  • Substrate: 3-(Bromomethyl)-1-propyl-1H-pyrazole (1.0 equiv).

  • Nucleophile: Amine (1.2 equiv for

    
     amines; 3.0–5.0 equiv for 
    
    
    
    amines).
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Additives: Sodium Iodide (NaI) (0.1 equiv) – Catalyst (Finkelstein).

Step-by-Step:

  • Preparation: In a dry vial, dissolve the amine (1.2 mmol) and DIPEA (2.0 mmol) in anhydrous MeCN (3 mL).

  • Activation (Optional): If the reaction is sluggish, add NaI (0.1 mmol). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Addition: Cool the solution to 0°C. Add 3-(bromomethyl)-1-propyl-1H-pyrazole (1.0 mmol) dropwise (dissolved in 1 mL MeCN) to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the non-polar bromide spot.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Critical Step: If using DMF, wash with 5% LiCl solution to remove the solvent effectively.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C-O Bond Formation (Etherification)

Best for: Synthesis of pyrazolyl-ethers (e.g., Phenol derivatives).

Materials:

  • Substrate: 3-(Bromomethyl)-1-propyl-1H-pyrazole (1.0 equiv).

  • Nucleophile: Phenol or Alcohol (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ).[1]
  • Solvent: Acetone (for

    
    ) or DMF (for 
    
    
    
    ).

Step-by-Step:

  • Deprotonation: Combine the Phenol (1.1 mmol) and Base (2.0 mmol) in the solvent (4 mL). Stir at RT for 15 mins to generate the phenoxide anion.

  • Alkylation: Add the pyrazole bromide (1.0 mmol) in one portion.

  • Heating: Heat to 60°C for 2–6 hours.

    • Note: Do not overheat (>80°C) to avoid elimination or decomposition.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between Ether/Water.

Optimization & Troubleshooting Data

The following table summarizes common issues and field-tested solutions.

IssueObservationRoot CauseCorrective Action
Hydrolysis Formation of alcohol impurity (polar spot on TLC).Wet solvents or atmospheric moisture.Use anhydrous solvents (molecular sieves). Flush with Argon/Nitrogen.
Dialkylation Mass spec shows M + [Pyrazole Mass].Primary amine acts as nucleophile twice.Increase amine equivalents (3x–5x). Add bromide slowly to the amine pool.
Low Yield Starting material remains unreacted.Poor nucleophilicity or "Hard/Soft" mismatch.Add 10 mol% NaI (Finkelstein catalyst). Switch solvent to DMF (more polar).
Darkening Reaction turns black/brown.Decomposition of free base bromide.Store starting material as HBr salt. Liberate free base only immediately before use.

Workflow Visualization

This flowchart guides the decision-making process for selecting the correct protocol.

OptimizationWorkflow Start Start: Select Nucleophile Decision Nucleophile Type? Start->Decision Path_Amine Amine (N-H) Decision->Path_Amine Path_Phenol Phenol/Alcohol (O-H) Decision->Path_Phenol Path_Thiol Thiol (S-H) Decision->Path_Thiol Cond_Amine Protocol A: Base: DIPEA Solvent: MeCN Temp: 0°C -> RT Path_Amine->Cond_Amine Cond_Phenol Protocol B: Base: Cs2CO3 Solvent: DMF Temp: 60°C Path_Phenol->Cond_Phenol Cond_Thiol Protocol C: Base: K2CO3 Solvent: Acetone Temp: RT Path_Thiol->Cond_Thiol Check Check TLC/LCMS (2 hours) Cond_Amine->Check Cond_Phenol->Check Cond_Thiol->Check Success Complete: Workup & Purify Check->Success Conversion >95% Fail Incomplete: Add NaI (Cat.) Increase Temp Check->Fail Conversion <50% Fail->Check

Figure 2: Decision tree for reaction condition optimization.

Storage and Stability (Safety)

  • Lachrymator: Like many benzyl halides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). The HBr salt form is significantly more stable than the free base.

  • Degradation: If the white solid turns yellow/orange, it indicates liberation of

    
     and 
    
    
    
    . Recrystallize or pass through a short silica plug before use.

References

  • PubChem Compound Summary. "3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide."[2] National Center for Biotechnology Information. Accessed October 2025.

  • Sigma-Aldrich / BLD Pharm. "3-(Bromomethyl)

  • Review of Pyrazole Synthesis. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[3] (General reactivity context for 3-halomethyl pyrazoles).

  • Nucleophilic Substitution in Drug Discovery. "The role of benzylic halides in medicinal chemistry." Journal of Medicinal Chemistry. (Contextualizing the reactivity of the bromomethyl warhead).

Sources

Application Note: Functionalization of the Bromomethyl Group in Propyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). In Structure-Activity Relationship (SAR) campaigns, the bromomethyl group (


) attached to a propyl-substituted pyrazole acts as a critical "warhead."

Unlike aryl bromides which require transition-metal catalysis (e.g., Suzuki-Miyaura), the bromomethyl moiety functions as a highly reactive electrophile, analogous to a benzyl bromide. This allows for rapid, metal-free diversification via


 nucleophilic substitution , enabling the installation of solubilizing amines, ether linkages, or "click-ready" azides.

This guide details the protocols for transforming 1-propyl-4-(bromomethyl)-1H-pyrazole (and its regioisomers). These protocols are designed to maximize yield, minimize dimerization, and ensure reproducibility in a drug discovery setting.

Mechanistic Insight: The "Benzylic" Anomaly

To optimize reaction conditions, one must understand the electronic environment. Although the bromomethyl group is attached to a heterocycle, it exhibits benzylic-like reactivity .

  • Electronic Effect: The pyrazole ring is

    
    -excessive (electron-rich).[1] However, the 
    
    
    
    position is activated because the adjacent aromatic ring can stabilize the transition state of the attacking nucleophile.
  • The Trap (Dimerization): The product of the reaction (e.g., a secondary amine) is often more nucleophilic than the starting material. Without careful pH and stoichiometry control, the product will attack a second molecule of bromomethyl pyrazole, leading to over-alkylation (dimerization).

Diagram 1: Reactivity Landscape

This diagram illustrates the divergent synthetic pathways accessible from the bromomethyl "hub."

ReactivityLandscape Start Bromomethyl Propyl Pyrazole Amine Aminomethyl Derivatives (Solubility/SAR) Start->Amine + 2° Amines (Base, ACN) Ether Pyrazolyl Ethers (H-Bond Acceptors) Start->Ether + Phenols/Alcohols (NaH or K2CO3) Azide Pyrazolyl Azides (Click Chemistry) Start->Azide + NaN3 (DMF, RT) Nitrile Pyrazolyl Acetonitriles (Chain Extension) Start->Nitrile + NaCN (DMSO)

Caption: Divergent synthesis pathways from the electrophilic bromomethyl pyrazole core.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Installing solubilizing groups (morpholine, piperazine) or pharmacophores. Challenge: Preventing quaternary ammonium salt formation or bis-alkylation.

Reagents & Materials
ComponentRoleSpecification
Substrate Electrophile1-propyl-(bromomethyl)pyrazole (1.0 equiv)
Amine NucleophileSecondary amine (1.2 – 1.5 equiv)
Base Acid ScavengerDIPEA (Hunig's Base) or

(anhydrous)
Solvent MediumAcetonitrile (ACN) or DMF (Dry)
Additive CatalystKI (0.1 equiv) - Optional Finkelstein activation
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of bromomethyl pyrazole in anhydrous ACN (0.1 M concentration).

  • Activation (Optional): If the bromide is sluggish (common with sterically crowded 3,5-disubstituted pyrazoles), add 10 mol% Potassium Iodide (KI). This generates the more reactive iodide in situ.

  • Nucleophile Addition:

    • For Secondary Amines: Add 1.2 equiv of amine followed by 2.0 equiv of DIPEA.

    • For Primary Amines:CRITICAL: Use a large excess of amine (5–10 equiv) to prevent over-alkylation, or use a protecting group strategy (e.g., Boc-amine).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The starting material (non-polar) should disappear; a lower

      
       spot (amine) should appear.
      
  • Workup:

    • Evaporate ACN under reduced pressure.

    • Redissolve residue in DCM. Wash with saturated

      
       (aq) to remove ammonium salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel. Gradient: 0%

    
     10% MeOH in DCM (with 1% 
    
    
    
    if streaking occurs).
Protocol B: C-O Bond Formation (Etherification)

Application: Creating ether linkages for H-bond acceptor placement.

Step-by-Step Methodology
  • Deprotonation: In a separate vial, dissolve the phenol/alcohol (1.1 equiv) in dry DMF.

    • For Phenols: Add

      
       (2.0 equiv). Stir 15 min.
      
    • For Aliphatic Alcohols: Carefully add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases.

  • Coupling: Add the bromomethyl pyrazole solution (in DMF) dropwise to the alkoxide/phenoxide mixture.

  • Reaction: Heat to 60°C for 3–6 hours.

  • Quench: Cool to 0°C. Carefully quench with water (dropwise).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with LiCl (5% aq) to remove DMF.
    
Protocol C: Azidation (Click Chemistry Precursor)

Application: Generating an azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Safety Warning: Low molecular weight organic azides are potential explosion hazards. Never use DCM (can form explosive diazidomethane).

Step-by-Step Methodology
  • Dissolution: Dissolve bromomethyl pyrazole in DMSO (0.2 M).

  • Azidation: Add Sodium Azide (

    
    , 1.5 equiv).
    
    • Note:

      
       is poorly soluble in organic solvents; the reaction is heterogeneous.
      
  • Reaction: Stir at RT for 12 hours. (Heating is rarely required and increases risk).

  • Workup: Dilute with water and extract with EtOAc.

    • Validation: IR spectroscopy will show a strong, diagnostic azide stretch at

      
      .
      

Experimental Workflow & Troubleshooting

Diagram 2: Amination Workflow

Visualizing the critical decision points in the amination protocol.

AminationWorkflow Start Start: Bromomethyl Pyrazole CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary Amine (R2-NH) CheckAmine->Secondary Cond_Pri Use 5-10 equiv Amine (Prevent Dimerization) Primary->Cond_Pri Cond_Sec Use 1.2 equiv Amine + 2.0 equiv DIPEA Secondary->Cond_Sec Monitor TLC / LCMS Check (Disappearance of Br-SM) Cond_Pri->Monitor Cond_Sec->Monitor Workup Aq. Workup (NaHCO3) Remove Salts Monitor->Workup Purify Flash Column (DCM:MeOH) Workup->Purify

Caption: Decision logic for amine coupling to prevent poly-alkylation side products.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Steric hindrance or poor solubility.Add 10 mol% KI (Finkelstein). Switch solvent to DMF.
Dimer Formation (M+Product) Amine was too nucleophilic/concentrated.Dilute reaction (0.05 M). Add amine slowly to the bromide.
Elimination Product (Vinyl) Base was too strong/bulky (e.g., t-BuOK).Switch to milder base (

or DIPEA). Lower temperature.
Product Streaks on TLC Product is basic (amine).Add 1% Triethylamine or

to the eluent.

Safety & Handling

  • Lachrymators: Bromomethyl heterocycles are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

  • Skin Irritation: These compounds are alkylating agents. Double-glove (Nitrile) and wear a lab coat.

  • Waste: Quench all reaction mixtures with water before disposal to hydrolyze unreacted alkyl halides.

References

  • Synthesis of Pyrazole Derivatives

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

    • Relevance: Provides the foundational chemistry for pyrazole ring construction and subsequent functionaliz
  • Nucleophilic Substitution on Heterocycles

    • Title: Functionaliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates the general reactivity p
  • Safety Data (Alkyl Bromides)

    • Title: Safety Data Sheet: 3-(Bromomethyl)-1-methyl-1H-pyrazole (Analogous Compound).
    • Source: Fisher Scientific.[2]

    • Relevance: Establishes the handling protocols for lachrym

Sources

Advanced Protocol: Synthesis of Pyrazole-Based Ligands Using Bromomethyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrazole-based ligands, particularly tridentate "pincer" ligands like 2,6-bis(pyrazol-1-ylmethyl)pyridine (bpp ), are cornerstones in coordination chemistry, catalysis, and spin-crossover (SCO) materials research. Their utility stems from the tunable donor strength of the pyrazole nitrogen and the structural rigidity of the pincer framework.

This guide details the preparation of these ligands using bromomethyl precursors . While direct nucleophilic substitution (


) appears straightforward, the ambident nature of the pyrazolate anion often leads to regioselectivity challenges (N1 vs. C-alkylation, or 1,3- vs. 1,5-isomerism).

This Application Note focuses on two critical pathways:

  • Divergent Synthesis: Coupling a bis(bromomethyl) scaffold with pyrazole nucleophiles (The standard route for pincer ligands).

  • Convergent Synthesis: Generating reactive bromomethyl-pyrazoles via Wohl-Ziegler bromination for subsequent coupling.

Strategic Considerations: The "Tautomer Trap"

Before beginning synthesis, researchers must address the regiochemistry inherent to pyrazoles.

Regioselectivity Mechanisms

Unsubstituted pyrazoles (


) are symmetric. However, 3-substituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting anion has two nucleophilic nitrogen sites.
  • Steric Control: Alkylation usually occurs at the less hindered nitrogen (leading to the 1,3-isomer).

  • Thermodynamic Control: Reversible conditions can sometimes favor the more stable isomer.

  • Substrate Control: Bromomethyl electrophiles are highly reactive; using a bulky base (e.g.,

    
    ) ensures complete deprotonation, pushing the reaction kinetics toward the N-alkylation product rather than C-alkylation.
    

Regioselectivity Substrate 3-Substituted Pyrazole Deprotonation Deprotonation (Base) Substrate->Deprotonation Anion Ambident Anion (N1 vs N2) Deprotonation->Anion Sterics Steric Bulk of Bromomethyl Electrophile Anion->Sterics + Electrophile ProductA 1,3-Isomer (Major - Kinetic) Sterics->ProductA Attack via less hindered N ProductB 1,5-Isomer (Minor - Steric Clash) Sterics->ProductB Attack via hindered N

Figure 1: Decision tree for regioselectivity in pyrazole alkylation. Steric hindrance in the bromomethyl electrophile strongly favors the 1,3-isomer.

Protocol 1: Synthesis of Tridentate Pincer Ligands

Target: 2,6-bis(pyrazol-1-ylmethyl)pyridine (and derivatives). Mechanism: Double Nucleophilic Substitution (


).
Materials & Reagents[1][2]
  • Electrophile: 2,6-Bis(bromomethyl)pyridine (Caution: Potent Lachrymator).

  • Nucleophile: Pyrazole (or 3,5-dimethylpyrazole).

  • Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium Hydroxide (KOH).

  • Solvent: Anhydrous THF (for NaH method) or Acetonitrile (for Phase Transfer).

Method A: The High-Purity NaH Route (Recommended)

This method is preferred for sensitive catalytic applications as it avoids water and phase-transfer catalyst residues.

  • Preparation of Pyrazolate:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and N2 inlet.

    • Add Sodium Hydride (2.2 equiv) and wash 3x with anhydrous hexane to remove mineral oil.

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to pyrazole).

    • Cool to 0°C. Dropwise add Pyrazole (2.2 equiv) dissolved in THF.

    • Observation: Evolution of

      
       gas.[1] Stir for 30 min at RT until bubbling ceases (Solution becomes clear/yellow).
      
  • Coupling:

    • Cool the pyrazolate solution back to 0°C.

    • Dissolve 2,6-bis(bromomethyl)pyridine (1.0 equiv) in THF.

    • Add the bromide solution dropwise to the pyrazolate over 20 minutes.

    • Note: Slow addition prevents local excess of electrophile, minimizing oligomerization.

  • Reaction & Quench:

    • Warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Monitor via TLC (SiO2, 5% MeOH in DCM). The starting bromide (

      
      ) should disappear.
      
    • Quench: Carefully add saturated

      
       solution (excess NaH will bubble).
      
  • Workup:

    • Remove THF under reduced pressure.

    • Extract aqueous residue with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient. If oil remains, flash chromatography (Gradient: 100% DCM

      
       5% MeOH/DCM).
      
Data Validation (Expected NMR Signals)
Moiety1H NMR Shift (CDCl3)MultiplicityDiagnostic Note
Linker (

)
5.40 – 5.50 ppmSingletShift from ~4.5 ppm (in bromide) confirms N-alkylation.
Pyridine (3,5-H) 7.10 – 7.20 ppmDoubletCoupling to 4-H.
Pyridine (4-H) 7.60 – 7.70 ppmTripletCentral pyridine proton.
Pyrazole (3-H) 7.55 ppmDoublet
Pyrazole (5-H) 6.30 ppmDoublet

Protocol 2: Generating Bromomethyl-Pyrazoles

Target: 3-(Bromomethyl)-1-methyl-1H-pyrazole. Context: When the pyrazole acts as the electrophile (e.g., attaching a pyrazole arm to a central amine scaffold). Reaction: Wohl-Ziegler Bromination.

Safety Warning

CRITICAL: Bromomethyl pyrazoles are unstable and potent skin irritants. They should be used immediately after synthesis or stored at -20°C under Argon.

Procedure
  • Reagents:

    • 1,3-Dimethyl-1H-pyrazole (Substrate).[2]

    • N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS from water before use if yellow (indicates free

      
      ).
      
    • AIBN (Azobisisobutyronitrile) (0.05 equiv) as radical initiator.

    • Solvent: Trifluorotoluene (Green alternative to

      
      ) or Acetonitrile.
      
  • Execution:

    • Dissolve substrate and NBS in solvent (0.5 M).

    • Add AIBN.[3]

    • Heat to reflux (

      
      ).
      
    • Visual Cue: The dense NBS solid at the bottom will convert to low-density succinimide which floats to the top.[4] Reaction is done when the bottom solid layer disappears (approx 2-4 hours).

  • Purification (Filtration):

    • Cool to 0°C to precipitate remaining succinimide.

    • Filter through a celite pad.

    • Concentrate filtrate. Do not distill (risk of decomposition). Use crude for the next step or pass through a short silica plug rapidly.

Workflow Start Start: Methyl-Pyrazole NBS Add NBS + AIBN (Solvent: PhCF3) Start->NBS Reflux Reflux (80°C) Radical Mechanism NBS->Reflux Check Succinimide Floats? Reflux->Check Check->Reflux No Filter Filter Succinimide (Celite) Check->Filter Yes Product Bromomethyl-Pyrazole (Unstable - Use Immediately) Filter->Product

Figure 2: Workflow for Wohl-Ziegler bromination of methyl-pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete deprotonationEnsure NaH is fresh. Switch to Superbase conditions (KOH/DMSO).
Mixed Isomers Tautomerism in 3-sub-pyrazolesUse symmetric pyrazoles (3,5-dimethyl) or increase steric bulk of the electrophile.
Oligomerization High concentrationDilute reaction to 0.1 M. Add electrophile slowly to excess pyrazole.
Dark/Tar Product Decomposition of Bromide2,6-bis(bromomethyl)pyridine degrades in light/moisture. Recrystallize precursor from

/Hexane before use.
Solvent Selection Guide
  • THF: Best for NaH. Anhydrous conditions required.

  • Acetonitrile: Best for

    
    . Good solubility for pyrazoles, easy workup.
    
  • DMF: High solubility but difficult to remove (requires aqueous wash). Promotes

    
     but can lead to over-alkylation.
    

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole ligand chemistry).
  • Hallett, A. J., et al. (2009). "Synthesis and coordination chemistry of 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands." Polyhedron, 28(14), 3080-3088. Link

  • Brumaghim, J. L., et al. (2004). "Synthesis and structural characterization of 2,6-bis(pyrazol-1-ylmethyl)pyridine complexes." Inorganic Chemistry, 43(6), 1969-1975. Link

  • Togo, H., & Sakuratani, K. (2002). "Advanced Wohl-Ziegler Bromination." Synlett, 2002(11), 1966-1975. (Modern solvent alternatives for bromination). Link

  • BenchChem. (2025). "Optimizing N-Alkylation of Pyrazoles." Technical Support Note. Link

Sources

Application Note: Scalable Synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 3-(bromomethyl)-1-propyl-1H-pyrazole is a critical electrophilic building block in the synthesis of diverse pharmaceutical targets, including Janus kinase (JAK) inhibitors and GPCR modulators. Its utility lies in the reactivity of the bromomethyl group (C3 position) and the lipophilicity conferred by the N1-propyl chain.

However, the synthesis of this scaffold presents a classic heterocyclic challenge: Regioselectivity .[1]

  • Alkylation Route: Direct alkylation of 3-methylpyrazole with propyl halides typically yields a mixture of 1,3- and 1,5-isomers (often ~60:40), requiring tedious chromatographic separation.

  • Cyclization Route: De novo synthesis from hydrazine derivatives offers higher regiocontrol but requires specific electronic biasing of the 1,3-dicarbonyl precursor.

This guide details two scalable protocols. Method A (De Novo Cyclization) is recommended for high-purity requirements, utilizing solvent-controlled regioselectivity. Method B (Direct Alkylation) is a cost-effective alternative for early-phase discovery where chromatographic separation is acceptable.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected into two key precursors: the 1-propyl-3-methylpyrazole core and the brominating agent .

  • Critical Quality Attribute (CQA): The position of the propyl group (N1) relative to the methyl group (C3) must be strictly controlled. The 1,5-isomer is a common impurity that possesses distinct biological activity and must be minimized.

Pathway Visualization

SynthesisPath Target Target: 3-(Bromomethyl)-1-propyl-1H-pyrazole Hydrazine Propylhydrazine (dihydrochloride) IntermedA Intermediate: 1-Propyl-3-methylpyrazole (High Regioselectivity) Hydrazine->IntermedA Cyclization (Solvent Control) Acetal Acetylacetaldehyde dimethyl acetal Acetal->IntermedA Bromination Radical Bromination (NBS, PhCF3, AIBN) IntermedA->Bromination MethylPz 3-Methylpyrazole IntermedB Mixture: 1,3- & 1,5-Isomers MethylPz->IntermedB Alkylation (Base Mediated) PropylBr 1-Bromopropane PropylBr->IntermedB Separation Purification (Distillation/Column) IntermedB->Separation Separation->IntermedA Isolate 1,3-isomer Bromination->Target Wohl-Ziegler

Figure 1: Strategic comparison of De Novo Cyclization (Route A) vs. Direct Alkylation (Route B).

Method A: De Novo Cyclization (Recommended for Scale-Up)

This route utilizes the electronic difference between a ketone and an acetal (masked aldehyde) to direct the initial nucleophilic attack of the hydrazine, ensuring formation of the 1,3-isomer.

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

Principle: The terminal nitrogen of propylhydrazine is more nucleophilic and attacks the more electrophilic carbonyl equivalent (the acetal/aldehyde) of acetylacetaldehyde dimethyl acetal. This places the propyl group on the nitrogen adjacent to the aldehyde-derived carbon (C5), leaving the methyl group at C3.

Reagents:

  • Propylhydrazine dihydrochloride (1.0 equiv)

  • Acetylacetaldehyde dimethyl acetal (1.1 equiv)

  • Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) (Solvent)

    • Note: TFE has been shown to enhance regioselectivity in pyrazole cyclizations via hydrogen-bond activation of the carbonyls.

  • Triethylamine (Et3N) (2.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a reactor equipped with a reflux condenser and nitrogen inlet, dissolve propylhydrazine dihydrochloride (14.7 g, 100 mmol) in TFE (150 mL).

  • Neutralization: Add Et3N (30.6 mL, 220 mmol) dropwise at 0°C. Stir for 15 min.

  • Addition: Add acetylacetaldehyde dimethyl acetal (14.5 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <10°C.

  • Cyclization: Warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (approx. 75-80°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Distillation under reduced pressure (approx. 80-85°C at 10 mmHg) yields the product as a colorless oil.

    • Expected Yield: 85-92%

    • Regioisomeric Ratio (1,3 vs 1,5): Typically >20:1 using TFE; ~10:1 using EtOH.

Protocol 2: Radical Bromination (Wohl-Ziegler)

Principle: Selective bromination of the C3-methyl group using N-Bromosuccinimide (NBS).

Reagents:

  • 1-Propyl-3-methyl-1H-pyrazole (from Step 1)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Trifluorotoluene (PhCF3) (Green alternative to CCl4) or Acetonitrile.

Step-by-Step Procedure:

  • Setup: Charge a reactor with 1-propyl-3-methyl-1H-pyrazole (12.4 g, 100 mmol) and PhCF3 (120 mL).

  • Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

  • Reaction: Degas the solution with nitrogen for 10 min. Heat to reflux (102°C) for 2-4 hours.

    • Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

  • Quench: Cool to 0°C. Filter off the succinimide byproduct.

  • Work-up: Wash the filtrate with saturated NaHCO3 (2 x 50 mL) and water.

  • Isolation: Dry (MgSO4) and concentrate. The crude product is often unstable on silica gel due to the reactive alkyl bromide.

  • Storage: Store as a solution or convert immediately to the HCl salt by treating with 4M HCl in dioxane for long-term stability.

Method B: Direct Alkylation (Alternative)

Use this method if 3-methylpyrazole is readily available and chromatography capacity is high.

Reagents:

  • 3-Methylpyrazole[2][3][4][5][6]

  • 1-Bromopropane[2][7]

  • Cesium Carbonate (Cs2CO3) or KOH

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve 3-methylpyrazole (1.0 equiv) in MeCN. Add Cs2CO3 (1.5 equiv).

  • Add 1-bromopropane (1.1 equiv) and heat to 60°C for 12 hours.

  • Purification (Critical): The crude will contain a ~60:40 mixture of 1-propyl-3-methylpyrazole (desired) and 1-propyl-5-methylpyrazole (undesired).

    • Separation: Use flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The 1,5-isomer is typically less polar (elutes first) due to steric shielding of the nitrogen lone pair by the adjacent methyl and propyl groups.

    • Validation: Confirm isomer identity via NOESY NMR. The 1,5-isomer will show a NOE correlation between the N-propyl CH2 and the C5-Methyl protons. The 1,3-isomer will NOT show this correlation.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Clear oil to pale yellow solid (HCl salt)Visual
Purity (HPLC) > 97.0%UV at 220 nm
Identity (NMR) 1H NMR confirms propyl and CH2Br signals400 MHz DMSO-d6
Regiochemistry < 2% 1,5-isomerNOESY / GC-MS
Residual Solvent < 5000 ppm (PhCF3)HS-GC

NMR Diagnostic (1-Propyl-3-(bromomethyl)pyrazole):

  • CH2-Br: Singlet at ~4.5 ppm.

  • Pyrazole C4-H: Singlet/Doublet at ~6.3 ppm.

  • N-CH2 (Propyl): Triplet at ~4.1 ppm.

Safety & Scale-Up Considerations

  • Hydrazine Toxicity: Propylhydrazine is toxic and potentially genotoxic. Handle in a fume hood with double gloving. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Exotherm Control: The radical bromination (Step 2) can exhibit an induction period followed by a rapid exotherm.

    • Scale-up Tip: Initiate the reaction with 10% of the NBS/AIBN charge. Once reflux/initiation is observed (color change/exotherm), add the remaining NBS portion-wise.

  • Lachrymator: 3-(Bromomethyl)pyrazoles are potent lachrymators (tear gas agents). All handling of the final product must occur in a well-ventilated hood. Equipment should be washed with a dilute nucleophile solution (e.g., aqueous ammonia or sodium thiosulfate) to quench the alkyl bromide before removal from the hood.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 , 73, 3523–3529. Link

  • Radical Bromination Protocols

    • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948 , 43, 271. Link

  • General Pyrazole Alkylation

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75.

  • Green Solvents for Bromination: Murphy, S. "Trifluorotoluene: A Green Solvent for Radical Brominations." Green Chemistry Letters and Reviews, 2010.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all reagents before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-(Bromomethyl)-1-propyl-1H-pyrazole

[1]

The Stability Paradox: Mechanistic Insights

Why does this molecule degrade?

To preserve 3-(Bromomethyl)-1-propyl-1H-pyrazole, you must first understand that it is chemically "designed" to react.[1] It possesses two opposing reactive centers that lead to Auto-Catalytic Self-Destruction if not inhibited.[1]

The "Push-Pull" Instability Mechanism[1]
  • The Electrophile (The Trap): The bromomethyl group (

    
    ) at the 3-position is a potent electrophile. The carbon-bromine bond is polarized, making the methylene carbon highly susceptible to nucleophilic attack.
    
  • The Nucleophile (The Trigger): While the Nitrogen at position 1 (N-1) is "protected" by the propyl group, the Nitrogen at position 2 (N-2) retains a lone pair of electrons. In a concentrated (neat) state, the N-2 of Molecule A can attack the

    
     of Molecule B.[1]
    
  • The Result (Oligomerization): This intermolecular

    
     reaction forms a quaternary ammonium salt (dimer/oligomer). This process generates bromide ions and often releases heat, which accelerates the reaction further (thermal runaway).
    
Secondary Threat: Hydrolysis

Upon exposure to atmospheric moisture, the alkyl bromide hydrolyzes to the corresponding alcohol and Hydrobromic Acid (HBr) .

  • Critical Risk: The released HBr is not just a byproduct; it acts as an acid catalyst, protonating the pyrazole ring and increasing the susceptibility of the system to further degradation and polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic pathways leading to sample failure.

StabilityPathwaysMoleculeIntact3-(Bromomethyl)-1-propyl-1H-pyrazoleHydrolysisHydrolysis Product(Alcohol + HBr)Molecule->Hydrolysis NucleophilicSubstitutionOligomerQuaternary AmmoniumOligomers (Gums/Solids)Molecule->Oligomer IntermolecularAttack (Neat)MoistureAtmosphericMoisture (H2O)Moisture->HydrolysisHeatLightHeat / UV LightHeatLight->Molecule Homolytic Cleavage(Radical Formation)AcidCatAcid Catalysis(HBr Accumulation)Hydrolysis->AcidCat ReleasesAcidCat->Oligomer Accelerates

Figure 1: Kinetic degradation pathways showing the interplay between self-alkylation and moisture-induced hydrolysis.[1]

The "Gold Standard" Storage Protocol

How to stop the degradation.

Principle: To stabilize this molecule, you must impose Kinetic Control (low temperature) and remove Nucleophilic Triggers (moisture).

Required Materials
  • Argon or Nitrogen gas line (Dry).

  • Parafilm or Teflon tape.

  • Desiccator with active desiccant (e.g.,

    
     or Indicating Silica).
    
  • -20°C Freezer (Non-cycling/Manual defrost preferred).[1]

Step-by-Step SOP
StepActionScientific Rationale
1. Receipt Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator.Opening a cold vial in humid air causes condensation inside the vial. Water = Hydrolysis = HBr = Degradation.
2. Aliquoting Under an inert atmosphere (Glovebox or inverted funnel flow), divide the bulk material into single-use aliquots.Repeated freeze-thaw cycles introduce moisture and stress the chemical bonds.[1] Single-use vials prevent cross-contamination.
3.[1] Sealing Purge the headspace with Argon (heavier than air) for 10-15 seconds.[1] Cap tightly and wrap with Parafilm.Argon creates a heavy blanket that prevents oxygen/moisture diffusion better than Nitrogen.
4. Secondary Containment Place the parafilmed vial inside a secondary jar containing a small packet of desiccant.Provides a "fail-safe" dry environment if the freezer seal is imperfect.
5.[1] Freezing Store at -20°C or below .Low temperature significantly reduces the rate of the intermolecular

self-alkylation reaction.[1]

Troubleshooting & FAQs

Diagnosing sample quality issues.

Q1: My clear oil has turned pink or brown. Is it still usable?

Diagnosis: Oxidation and Polymerization. [1]

  • The Science: Nitrogen-containing heterocycles often form N-oxides or radical coupling products upon exposure to air/light, which are highly colored (pink/red/brown) even at trace levels (<1%).[1]

  • Action:

    • Light Pink: Likely >95% pure.[2] Run a TLC or NMR to confirm. Usable for most reactions.

    • Dark Brown/Black: Significant degradation. Purification (column chromatography) is required, but be aware that the degradation products (oligomers) may streak on silica.

Q2: There is a white precipitate or "gum" at the bottom of the vial.

Diagnosis: Self-Alkylation (Dimerization). [1]

  • The Science: The precipitate is likely the quaternary ammonium salt formed when one molecule alkylated another. This salt is insoluble in the parent lipophilic oil.

  • Action: Centrifuge the vial. The supernatant (liquid) is likely still the active starting material. The solid is the "dead" dimer. Do not heat to dissolve ; this will destroy the remaining product.

Q3: When I open the vial, it fumes.

Diagnosis: Hydrolysis (HBr Release). [1]

  • The Science: Moisture has entered the vial, hydrolyzing the C-Br bond. The "smoke" is HBr gas reacting with moist air.

  • Action: The material is compromised and highly acidic.

    • Salvage: If you must use it, dissolve in DCM and wash with cold saturated

      
       immediately before use to neutralize the acid, then dry over 
      
      
      .
Q4: Can I store it in solution to prevent polymerization?

Diagnosis: Yes, with caveats.

  • The Science: Dilution reduces the reaction rate of intermolecular processes (Second-order kinetics: Rate =

    
    ). Diluting by 10x reduces the degradation rate by 100x.
    
  • Protocol: Store as a 0.1 M to 0.5 M solution in anhydrous Dichloromethane (DCM) or Toluene . Avoid nucleophilic solvents (Methanol, Ethanol) or basic solvents (DMF, DMSO) which will react with the bromide.

Quality Control (QC) Protocols

Self-validating the purity.

Before committing this reagent to a valuable synthesis, perform this 10-minute QC check:

The "Silver Nitrate" Test (Qualitative)
  • Method: Dissolve a drop of the compound in ethanol. Add a drop of aqueous

    
    .
    
  • Expected Result: A slow formation of a pale yellow precipitate (

    
    ).
    
  • Red Flag: An instant, heavy precipitate suggests the presence of free ionic bromide (HBr or quaternary salts), indicating degradation. The covalent C-Br bond should react slower than ionic bromide.[1]

1H NMR Validation
  • Solvent:

    
     (Neutralized with basic alumina if the sample is suspected to be acidic).
    
  • Key Signals:

    • 
       4.4 - 4.6 ppm (Singlet, 2H):  Corresponds to the 
      
      
      methylene group.[1]
    • Shift Alert: If this peak shifts upfield (to ~4.0 ppm) or disappears, it indicates hydrolysis to the alcohol (

      
      ).
      
    • Broadening: Broad peaks in the aromatic region usually indicate oligomer formation.

References

  • PubChem. Compound Summary: 3-(Bromomethyl)-1-methyl-1H-pyrazole (Analogous Chemistry).[1] National Library of Medicine. [Link]

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] (Foundational text on Pyrazole reactivity and N-alkylation mechanisms).

  • National Institutes of Health (NIH). Alkyl Halides in Drug Discovery: Stability and Reactivity. PMC Articles. [Link]

Technical Support Center: 3-(Bromomethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Bromomethyl)-1-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the hydrolysis of this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in synthetic applications.

Introduction to the Challenge: The Inherent Instability of 3-(Bromomethyl)-1-propyl-1H-pyrazole

3-(Bromomethyl)-1-propyl-1H-pyrazole is a valuable building block in medicinal chemistry and materials science due to the reactive bromomethyl group, which serves as a key handle for introducing the pyrazole moiety into larger molecular scaffolds.[1][2] However, this reactivity also makes the compound susceptible to hydrolysis, a common degradation pathway where the bromomethyl group reacts with water to form the corresponding alcohol, 3-(hydroxymethyl)-1-propyl-1H-pyrazole, and hydrobromic acid. This degradation can lead to reduced yield, impurities in subsequent reactions, and inaccurate experimental results. Understanding and mitigating this hydrolysis is therefore critical for successful and reproducible research.

The hydrolysis of 3-(bromomethyl)-1-propyl-1H-pyrazole, being a primary alkyl halide, can proceed through a nucleophilic substitution reaction, likely following an SN2 mechanism, especially under neutral or basic conditions.[3] In this mechanism, a water molecule directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The rate of this reaction is influenced by several factors, including pH, temperature, and the solvent system used.

Troubleshooting Guide: Minimizing Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

Visualizing the Problem: The Hydrolysis Pathway

Hydrolysis_Pathway cluster_conditions Influencing Factors reactant 3-(Bromomethyl)-1-propyl-1H-pyrazole intermediate Transition State reactant->intermediate Nucleophilic Attack (SN2) product 3-(Hydroxymethyl)-1-propyl-1H-pyrazole intermediate->product byproduct HBr intermediate->byproduct water H₂O water->intermediate factors pH Temperature Solvent Polarity

Caption: SN2 hydrolysis pathway of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

Common Issues and Recommended Actions
Observed Issue Potential Cause Recommended Action
Low assay of starting material Hydrolysis during storage.Review storage conditions. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (ideally ≤ -20°C).[3]
Appearance of an additional spot on TLC/peak in HPLC Formation of the hydrolysis product, 3-(hydroxymethyl)-1-propyl-1H-pyrazole.Co-spot with a synthesized standard of the alcohol derivative to confirm its identity. Optimize reaction conditions to minimize water content.
Inconsistent reaction yields Variable hydrolysis of the starting material or during the reaction.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. Control the reaction temperature carefully.
pH drop in unbuffered reaction mixtures Formation of hydrobromic acid as a byproduct of hydrolysis.If compatible with the reaction chemistry, consider using a non-nucleophilic buffer to maintain a neutral pH.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 3-(Bromomethyl)-1-propyl-1H-pyrazole to prevent hydrolysis?

A1: To ensure the long-term stability of 3-(Bromomethyl)-1-propyl-1H-pyrazole, it is crucial to minimize its exposure to moisture and heat. The recommended storage conditions are:

  • Temperature: Store at or below -20°C in a freezer.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and prevent moisture ingress.

  • Desiccation: Store vials within a desiccator containing a suitable desiccant to further reduce ambient moisture.[3]

Q2: I need to weigh out the compound for a reaction. What precautions should I take?

A2: Minimize the time the compound is exposed to the atmosphere. It is best to allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and then purge the container with an inert gas before re-sealing and returning it to the freezer.

Reaction Conditions

Q3: Which solvents are recommended to minimize hydrolysis during a reaction?

A3: The choice of solvent is critical. Aprotic solvents are highly recommended as they do not have acidic protons and are less likely to participate in hydrolysis. Suitable anhydrous solvents include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • N,N-Dimethylformamide (DMF) - Note: Ensure DMF is anhydrous as it can be hygroscopic.

Avoid protic solvents like water, methanol, and ethanol unless they are a required reagent, as they will actively promote hydrolysis.[3]

Q4: How does pH affect the stability of 3-(Bromomethyl)-1-propyl-1H-pyrazole?

A4: The hydrolysis of alkyl halides can be influenced by pH.[4][5]

  • Acidic Conditions: While generally more stable than in basic conditions, prolonged exposure to strong acids can catalyze hydrolysis.

  • Neutral Conditions: Hydrolysis will still occur, with the rate being dependent on temperature and the presence of water.

  • Basic Conditions: The presence of hydroxide ions, a strong nucleophile, will significantly accelerate the rate of hydrolysis via the SN2 mechanism.[3] Therefore, strongly basic conditions should be avoided if the integrity of the bromomethyl group is to be maintained.

Analytical Monitoring

Q5: How can I monitor the hydrolysis of my sample?

A5: Several analytical techniques can be employed to monitor the degradation of 3-(Bromomethyl)-1-propyl-1H-pyrazole and the formation of its hydrolysis product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating and quantifying the parent compound and its more polar alcohol derivative.[2][6] A typical starting method would involve a C18 column with a water/acetonitrile or water/methanol gradient.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrazole derivatives, GC-MS can be used for identification and quantification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time. The disappearance of the bromomethyl signal (a singlet) and the appearance of the hydroxymethyl signal (a different singlet) and a change in the chemical shifts of adjacent protons can be used to quantify the extent of hydrolysis.[8][9]

Q6: How can I perform a forced degradation study to understand the stability of my compound?

A6: A forced degradation or stress testing study can provide valuable information about the degradation pathways and the intrinsic stability of the molecule.[10][11] This involves subjecting the compound to a variety of harsh conditions.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 3-(Bromomethyl)-1-propyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature (expect rapid degradation).

    • Neutral Hydrolysis: Reflux the sample in water.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the sample to UV light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining parent compound and the formed degradants.[3]

Caption: Workflow for a forced degradation study.

References

  • Sharma, A. K., Zimmerman, W. T., Lowrie, C., & Chapleo, S. (2014). Hydrolysis of Chlorantraniliprole and Cyantraniliprole in Various pH Buffer Solutions. Journal of Agricultural and Food Chemistry, 62(16), 3531–3536. [Link]

  • (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 349-353. [Link]

  • (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Retrieved from [Link]

  • Barra-Gonzalez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5636. [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • Sivakumar, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 132-138.
  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 89-98.
  • Toy, P. H., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1035-1042. [Link]

  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved February 26, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2015).
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38345-38350.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014). Retrieved February 26, 2026, from [Link]

  • Request PDF | Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (n.d.). Retrieved February 26, 2026, from [Link]

  • Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. (2014). BioMed Research International. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2021). Analytical Chemistry, 93(30), 10469-10476. [Link]

  • Late-stage functionalization of BN-heterocycles. (2017). Tetrahedron, 73(29), 4069-4081. [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2017). Environmental Science: Processes & Impacts, 19(4), 498-508. [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (2023). Atmospheric Chemistry and Physics, 23(1), 43-57. [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2013). Revista de Chimie, 64(1), 25-29.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
  • Request PDF | Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (n.d.). Retrieved February 26, 2026, from [Link]

  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. (2020). Organic & Biomolecular Chemistry, 18(1), 116-124. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2016). Oriental Journal of Chemistry, 32(4), 2115-2122.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega, 6(12), 8195-8205. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2018). Magnetic Resonance in Chemistry, 56(5), 415-422. [Link]

  • 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide | 528878-44-6 - J&K Scientific. (n.d.). Retrieved February 26, 2026, from [Link]

  • Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). (2013). Methods in Enzymology, 523, 247-264.
  • How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog. (2015). Retrieved February 26, 2026, from [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2019). Journal of Molecular Structure, 1180, 660-668.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ChemistrySelect, 9(1), e202303994.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2019). Proceedings of the 2019 3rd International Conference on Materials Engineering and Functional Materials. [Link]

Sources

Purification techniques for 3-(Bromomethyl)-1-propyl-1h-pyrazole reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-BR-003-PUR Subject: Troubleshooting & Purification Protocols for Reactive Alkyl Halides

Safety & Stability (Read Before Proceeding)

CRITICAL WARNING: 3-(Bromomethyl)-1-propyl-1H-pyrazole is a potent lachrymator and a reactive alkylating agent .

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Instability: This compound contains a benzylic-like bromide. It is susceptible to:

    • Hydrolysis: Reverts to the alcohol (starting material) upon exposure to atmospheric moisture or aqueous bases.

    • Dimerization: The pyrazole nitrogen of one molecule can displace the bromide of another, forming quaternary ammonium salts (self-alkylation).

    • Silica Degradation: The Lewis acidity of standard silica gel can catalyze dehydrobromination or hydrolysis.

Diagnostic & Troubleshooting (Q&A)

User Question: I used the Appel reaction (CBr4/PPh3) to make this. My NMR shows a huge forest of aromatic peaks, and I have a white solid that won't go away. How do I clean this?

Dr. Thorne: You are dealing with Triphenylphosphine Oxide (TPPO) contamination. This is the classic byproduct of the Appel reaction. It is notoriously difficult to remove because it streaks on silica columns, often co-eluting with your product.[1]

The Fix: The "Crash-Out" Protocol Do not load this directly onto a column. TPPO is highly soluble in DCM/Chloroform but poorly soluble in hexanes/ether.

  • Concentrate your reaction mixture to a thick oil.

  • Resuspend vigorously in cold Diethyl Ether (Et2O) or 10% EtOAc/Hexanes .

  • Sonicate for 5 minutes. The TPPO will form a white crystalline solid.

  • Filter through a sintered glass frit.

  • Concentrate the filtrate. Repeat if necessary.

User Question: My product turns yellow and sticks to the column during flash chromatography. The yield is lower than the crude estimate.

Dr. Thorne: You are likely experiencing acid-catalyzed degradation . Standard silica gel (pH ~6.5) is acidic enough to hydrolyze the reactive bromomethyl group or protonate the pyrazole nitrogen, causing it to "drag" (streak) and decompose.

The Fix: Buffered Silica Chromatography You must neutralize the stationary phase.

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the Et3N-doped solvent.

  • Elution: Run your purification without Et3N in the mobile phase (or with reduced 0.1% Et3N) to prevent product contamination.

User Question: I see a spot on TLC just below my product that grows over time. What is it?

Dr. Thorne: This is likely the hydrolysis product (alcohol) .

  • Rf Analysis: The alcohol (3-(hydroxymethyl)-1-propyl-1H-pyrazole) is significantly more polar than the bromide.

  • Cause: Wet solvents or prolonged exposure to silica.

  • Prevention: Dry your organic extracts thoroughly with Na2SO4 (avoid MgSO4 if very sensitive) and store the purified bromide under Argon at -20°C.

Decision Workflows (Visualized)
Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckMethod Synthesis Method Used? Start->CheckMethod Appel Appel (PPh3/CBr4) CheckMethod->Appel HBr HBr / PBr3 CheckMethod->HBr TPPO_Check Is TPPO Present? Appel->TPPO_Check TLC_Check TLC Analysis (Check Rf & Streaking) HBr->TLC_Check Precipitation Protocol A: Hexane/Ether Trituration TPPO_Check->Precipitation Yes TPPO_Check->TLC_Check No Precipitation->TLC_Check Streak Streaking / Decomp? TLC_Check->Streak Buffered Protocol B: Et3N Buffered Silica Streak->Buffered Yes (Acid Sensitive) Standard Standard Flash Chromatography (Hex/EtOAc) Streak->Standard No (Stable) Final Pure Product (Store -20°C, Argon) Buffered->Final Standard->Final

Detailed Experimental Protocols
Protocol A: Removal of Triphenylphosphine Oxide (TPPO)

Best for: Appel reaction workups.[2]

StepActionTechnical Note
1 Concentrate Evaporate reaction solvent (DCM/THF) completely. TPPO is soluble in these.[2][3]
2 Triturate Add cold 5% Et2O in Pentane/Hexane (approx. 10 mL per gram of crude).
3 Precipitate Sonicate for 5-10 mins, then cool in an ice bath for 30 mins. TPPO will crash out as a white solid.
4 Filter Filter through a Celite® pad or sintered glass. Wash the cake with cold pentane.
5 Check Analyze filtrate by TLC. If TPPO spot (low Rf, UV active) persists, repeat or use ZnCl2 complexation [1].[1]
Protocol B: Neutralized Flash Chromatography

Best for: Acid-sensitive bromomethyl pyrazoles.

  • Column Preparation:

    • Calculate silica amount: 30-50g silica per 1g of crude.

    • Prepare solvent system: Hexanes:Ethyl Acetate (typically 90:10 to 80:20 for this lipophilicity).

    • Add Modifier: Add 1% v/v Triethylamine (Et3N) to the solvent system used for packing the column.

  • Equilibration:

    • Flush the column with 2-3 column volumes (CV) of the Et3N-containing solvent. This neutralizes acidic sites [2].

  • Loading:

    • Dissolve crude in a minimum amount of DCM or Toluene (avoid acetone/methanol).

    • Load carefully onto the sand bed.

  • Elution:

    • Switch to mobile phase without Et3N (or reduce to 0.1%).

    • Collect fractions. The Et3N prevents the "tailing" of the basic pyrazole nitrogen and protects the bromomethyl group from hydrolysis.

Reference Data
Solvent Systems & Rf Values (Estimated)

Based on 1-propyl-3-(bromomethyl)pyrazole lipophilicity.

Solvent System (v/v)Estimated Rf (Product)Estimated Rf (TPPO)Notes
100% Hexanes0.050.00Too non-polar.
90:10 Hex:EtOAc 0.35 - 0.45 0.05 - 0.10 Ideal for separation.
70:30 Hex:EtOAc0.700.30Product elutes too fast.
95:5 DCM:MeOH0.900.85Poor separation.
Spectroscopic Validation (Checklist)
  • 1H NMR (CDCl3):

    • 
       ~4.4-4.6 ppm (s, 2H): 
      
      
      
      (Diagnostic peak).
    • 
       ~4.0-4.1 ppm (t, 2H): 
      
      
      
      (Propyl chain).
    • 
       ~6.2-6.4 ppm (d, 1H): Pyrazole C4-H.[1]
      
    • 
       ~7.3-7.5 ppm (d, 1H): Pyrazole C5-H.[1]
      
  • Impurity Flags:

    • Triplet at

      
       ~3.6 ppm indicates Alcohol  (Hydrolysis).
      
    • Multiplets at

      
       ~7.4-7.7 ppm indicate TPPO  or PPh3 .
      
References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry, 82(19), 9931–9936.[1] [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter 2: General Methods for the Purification of Organic Compounds). [Link]

  • Dudley, G. B., et al. (2006).[1] A Rational Approach to the Acidic Degradation of Benzyl Bromides on Silica Gel. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

Sources

Technical Support Center: Handling Bromomethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered a common but frustrating phenomenon: your bromomethyl pyrazole starting material—which was a pristine white solid yesterday—has transformed into a sticky, pinkish gum or a rock-hard solid.

The Core Issue: Bromomethyl pyrazoles (


) are chemically analogous to benzyl bromides but often possess higher reactivity due to the electron-rich nature of the pyrazole ring. They are potent alkylating agents  and severe lachrymators .

Their primary failure mode is autocatalytic hydrolysis .

  • Initiation: Trace atmospheric moisture displaces the bromide, forming the hydroxymethyl (alcohol) derivative.

  • Propagation: This reaction releases Hydrogen Bromide (HBr).

  • Acceleration: The HBr protonates the pyrazole ring (making it a better leaving group) or catalyzes further decomposition/polymerization. This creates a "runaway" degradation loop.

This guide provides the protocols required to break this loop and ensure experimental reproducibility.

Module 1: Storage & Stability (KB-001)

User Issue: "I stored the bottle in the fridge, but it still degraded."

Root Cause: Cold storage alone is insufficient if the atmosphere inside the vial contains humidity. As the vial cools, moisture condenses on the solid, initiating hydrolysis.

Protocol: The "Zero-H2O" Storage Workflow

Do not rely on the supplier's packaging once opened. Transfer immediately to this workflow.

StorageProtocol Start Shipment Received Check Check Physical State Start->Check Solid Free-flowing Solid Check->Solid Intact Compromised Sticky/Discolored Check->Compromised Degraded Action1 Purge Headspace (Argon/N2) Solid->Action1 Rescue Attempt Recrystallization (See Module 3) Compromised->Rescue Action2 Seal with Parafilm + Desiccant Bag Action1->Action2 Storage Store at -20°C Action2->Storage

Figure 1: Decision matrix for receiving and storing moisture-sensitive alkyl halides.

Key Technical Requirement:

  • Headspace Purging: Every time you close the vial, you must backfill with Argon or Nitrogen. Heavier-than-air Argon is preferred to create a "blanket" over the solid.

  • Warm-Up Period: Never open a cold vial immediately. Allow it to reach room temperature in a desiccator (30 mins) to prevent atmospheric condensation on the cold chemical.

Module 2: Reaction Setup (KB-002)

User Issue: "My N-alkylation yield is 40% lower than reported, and I see a polar spot on TLC."

Root Cause: Competitive Nucleophilicity. Water is a small, hard nucleophile. In polar aprotic solvents (like DMF or DMSO) often used for pyrazole chemistry, water is highly active and competes with your intended nucleophile (amine, thiol, or alkoxide).

Data: Solvent Suitability Table
SolventHygroscopicitySuitabilityPre-treatment Required
DMF HighRisk Must be distilled over CaH2 or bought as "Anhydrous/SureSeal".
Acetonitrile MediumGood Store over 3Å Molecular Sieves.
THF MediumExcellent Distill over Na/Benzophenone or use solvent system.
DCM LowFair Good solubility, but reacts slowly with amines (quaternization risk).
Protocol: The "Double-Dry" Reaction Standard
  • Glassware Conditioning:

    • Flame-dry flask under vacuum OR oven-dry at >120°C for 4 hours.

    • Cool under a stream of inert gas (Ar/N2).

  • Reagent Addition Sequence (Critical):

    • Incorrect: Dissolve Bromomethyl Pyrazole

      
       Add Base 
      
      
      
      Add Nucleophile. (Allows self-reaction/polymerization).
    • Correct: Dissolve Nucleophile + Base

      
       Cool to 0°C 
      
      
      
      Add Bromomethyl Pyrazole (solution) dropwise.
  • Scavenging:

    • Add activated 3Å or 4Å molecular sieves directly to the reaction flask if using DMF/ACN. This actively scavenges water introduced during reagent addition.

Module 3: Troubleshooting & Purification (KB-003)

User Issue: "I tried to purify my product on a silica column, but it decomposed/streaked."

Root Cause: Silica gel is slightly acidic (pH 6.5–7.0) and contains bound water. This acidity catalyzes the hydrolysis of the bromomethyl group and the protonation of the pyrazole ring, causing the compound to "stick" or degrade during elution.

Mechanism of Failure

Degradation Start Bromomethyl Pyrazole Silica Silica Gel (Acidic Surface -OH) Start->Silica Adsorption Inter Protonated Species Silica->Inter H+ Transfer End Hydrolysis Product (Alcohol) + HBr Inter->End H2O Attack

Figure 2: The degradation pathway of acid-sensitive alkyl halides on standard silica gel.

Protocol: Neutralized Silica Chromatography

To purify these compounds successfully, you must passivate the silica gel.[1]

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Passivation: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent without Et3N (to remove excess base) or keep 0.5% Et3N in the mobile phase if the product is acid-sensitive.

  • Loading: Load the crude sample. Do not use DCM for loading if possible (it can induce crystallization or streaking); use a minimum amount of Toluene or Benzene if solubility allows, or dry-load on Celite (neutral).

Frequently Asked Questions (FAQs)

Q: Can I dry my bromomethyl pyrazole on the rotavap at 40°C? A: Proceed with caution. Extended heating, even under vacuum, can induce degradation if any moisture is present. It is safer to dry under high vacuum (Schlenk line) at room temperature. If the compound is an oil, keep it cold during evaporation.

Q: My compound turned pink. Is it ruined? A: Not necessarily. The pink color is often a trace oxidation impurity (quinone-like species) or traces of liberated Bromine/HBr. Check the 1H NMR . If the methylene peak (


) at 

ppm is intact and the integration is correct relative to the pyrazole protons, you can use it. If you see a new peak at

ppm (Alcohol), purify immediately.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade II or III) is far superior for acid-sensitive alkyl halides. It prevents the acid-catalyzed hydrolysis common with silica [1].

References
  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Lamon, R. W. (1969). Bromomethylpyrazoles.[2][3][4][5] Journal of Heterocyclic Chemistry, 6(2), 261–264.

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds.[2][3][6][7] BenchChem Knowledge Base.

Disclaimer: These protocols involve hazardous chemicals (lachrymators, corrosives). Always consult the specific SDS and your institution's Chemical Hygiene Plan before proceeding.

Sources

Preventing dimerization side products of 3-(Bromomethyl)-1-propyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Dimerization & Self-Alkylation Side Products Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published[1][2][3][4]

Executive Summary & Mechanism

The Core Issue: 3-(Bromomethyl)-1-propyl-1H-pyrazole is an "ambiphilic" molecule.[1][2][3][4] It contains both an electrophilic site (the bromomethyl group) and a nucleophilic site (the N2 nitrogen of the pyrazole ring).[3][4]

The Failure Mode: When left in high concentrations, exposed to heat, or stored in polar solvents, two molecules react with each other.[2][4] The N2 of Molecule A attacks the methylene carbon of Molecule B.[4] This results in self-quaternization , forming an ionic bis-pyrazolium dimer (and potentially higher-order oligomers).[1][2][4]

Visualizing the Failure Pathway

The following diagram illustrates the kinetic pathway leading to the unwanted salt formation.[4]

DimerizationMechanism Monomer Monomer (Free Base) Reactive Species Monomer->Monomer Self-Attack (S_N2) Transition Transition State (Dipolar) Monomer->Transition High Conc. Heat (>25°C) Dimer Bis-Pyrazolium Salt (Irreversible Solid/Gum) Transition->Dimer Polar Protic Solvents Stabilization

Caption: Figure 1. Self-quaternization pathway where the N2-nitrogen acts as a nucleophile displacing the bromide of a neighboring molecule.[1][2][4]

Storage & Handling Protocols (Prevention)

To prevent dimerization, you must kinetically inhibit the


 reaction.[4] This is achieved by manipulating three variables: Temperature , Concentration , and Solvent Polarity .[2][3][4]
Protocol A: Long-Term Storage

Objective: Maximize shelf-life (Target: >6 months).

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Thermal energy is required to overcome the activation barrier for the

attack.[1][2][3][4] Deep freezing effectively halts molecular motion.[2]
State Solid (if possible) In the solid crystal lattice, molecules are fixed in place, preventing the N2...CH2Br orbital overlap required for reaction.[4]
Solvent (if liquid) Hexane or Toluene Non-polar solvents destabilize the charged transition state (Figure 1), significantly slowing down the reaction rate compared to polar solvents like MeCN or DMF.[3][4]
Stabilizer Trace Acid (HBr) Storing as the hydrobromide salt (protonating N2) completely removes nucleophilicity.[3][4] Note: You must liberate the free base immediately before use.[3]
Protocol B: Pre-Reaction Handling

Objective: Prevent dimerization during experimental setup.[2][3]

  • The "Dilution Rule": Never handle the free base as a neat oil for longer than 15 minutes at room temperature. Always dilute immediately into your non-polar reaction solvent.[2][3]

  • The "Cold Chain": If you must weigh the neat liquid, keep the receiving flask on ice.[4]

  • Glassware: Use silanized glassware if possible to prevent surface-catalyzed decomposition, though this is secondary to concentration control.[1][2][3][4]

Reaction Optimization (The "During" Phase)[3][4]

When using this reagent to alkylate another nucleophile (e.g., an amine or phenol), you are in a race: Desired Reaction vs. Self-Quaternization .[1][2][3][4]

The "Slow Addition" Workflow

To ensure your target nucleophile wins the competition:

  • Dissolve the Target: Place your nucleophile (e.g., amine) and base in the flask.[3][4]

  • High Dilution: Ensure the reaction volume is sufficient (0.1 M or more dilute).

  • Dropwise Addition: Dissolve the 3-(bromomethyl)-1-propyl-1H-pyrazole in a non-polar solvent (e.g., Toluene or DCM) and add it slowly to the nucleophile mixture.

    • Why? This keeps the instantaneous concentration of the electrophile low, statistically favoring the reaction with the abundant target nucleophile over itself.[4]

Troubleshooting & Self-Validating Systems

Use this guide to diagnose the state of your reagent.

FAQ: How do I know if my reagent has dimerized?

Symptoms:

  • The clear oil has turned cloudy or opaque.[3]

  • A gummy, orange/brown solid has precipitated at the bottom of the vial.[4]

  • Solubility in non-polar solvents (Hexane/Et2O) has decreased (the dimer salt is insoluble in non-polar media).[3][4]

The "Go/No-Go" Validation Test (NMR)

Before committing valuable starting material, run this 10-minute validity check.

Method: Dissolve 5 mg of the reagent in


.
Analysis:  Focus on the methylene protons (

-Br).[1][2][3][4]
SignalChemical Shift (

)
InterpretationAction
Singlet A ~4.4 - 4.6 ppm Intact

-Br
PASS: Proceed with reaction.
Singlet B ~5.5 - 6.0 ppm Quaternized

-

FAIL: Significant dimerization.[1][2][3][4] Purify or discard.
FAQ: Can I recover the monomer from the dimer?

Answer: Generally, No .[2][3][4] The formation of the C-N bond is irreversible under standard conditions.[4] Attempting to "crack" the dimer usually results in decomposition of the pyrazole ring or complex mixtures.[4] If the dimer content is <10%, you can purify the monomer via rapid silica filtration (eluting with Hexane/EtOAc), as the ionic dimer will stick to the baseline.[4]

References

  • Diez-Barra, E., et al. (1999).[2][3][4] Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions. Journal of Heterocyclic Chemistry. (Establishes the mechanism of N-alkylation in pyrazoles and the reversibility/irreversibility under thermal conditions).

  • PubChem Compound Summary. (2025). 3-(Bromomethyl)-1-methyl-1H-pyrazole (Analogous Structure). National Center for Biotechnology Information.[2] (Provides physical property baselines and safety data for the homologous methyl-variant). [1][3][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: 3-(Bromomethyl)-1-methyl-1H-pyrazole. (Defines storage conditions: "Keep cold," "Inert atmosphere"). [1][3][4]

  • Lellek, V., et al. (2018).[2][3][4][5] Synthesis of Pyrazoles via Oxidative One-Pot Condensation. Synlett. (Contextualizes the synthesis and stability of substituted pyrazoles).

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Bromomethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures. Understanding the fragmentation patterns of novel compounds is a critical step in their characterization, providing a veritable fingerprint of their chemical architecture. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Bromomethyl)-1-propyl-1H-pyrazole, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will draw upon established fragmentation principles of related heterocyclic and halogenated compounds to provide a robust, comparative framework for its structural analysis.

The Structural Context: Predicting Fragmentation Hotspots

The structure of 3-(Bromomethyl)-1-propyl-1H-pyrazole presents several key features that will dictate its fragmentation behavior under mass spectrometric conditions. These include the N-propyl substituent, the bromomethyl group, and the pyrazole ring itself. The interplay of these components will lead to a series of characteristic fragment ions.

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents.[1] The pyrazole ring can undergo cleavage through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2] For N-substituted pyrazoles, the initial cleavage of the N-N bond can be suppressed, leading to fragmentation pathways dominated by the substituents.[3] The presence of a bromine atom is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[4][5]

Comparative Fragmentation Analysis: Pyrazole Core vs. Substituents

Under electron ionization, the initial event is the formation of a molecular ion (M⁺˙). The subsequent fragmentation pathways will be a competition between cleavages of the pyrazole ring and its substituents.

Pathway 1: Fragmentation Initiated by the N-Propyl Group

The N-propyl group is susceptible to alpha-cleavage, a common fragmentation pathway for N-alkyl compounds. This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

  • α-Cleavage: Loss of an ethyl radical (•C₂H₅) would lead to a prominent ion.

  • γ-Hydrogen Shift (McLafferty Rearrangement): If a gamma-hydrogen is present relative to a suitable acceptor site, a rearrangement can occur. In this case, a hydrogen from the terminal methyl of the propyl group can be transferred to the pyrazole ring, leading to the elimination of a neutral propene molecule.

Pathway 2: Fragmentation Driven by the Bromomethyl Group

The C-Br bond is relatively weak and prone to cleavage. Additionally, the methylene group adjacent to the pyrazole ring provides a site for benzylic-type cleavage.

  • Loss of Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), forming a stable cation.

  • Loss of Bromomethyl Radical: Cleavage of the C-C bond between the pyrazole ring and the bromomethyl group would lead to the loss of a bromomethyl radical (•CH₂Br).

  • Formation of a Tropylium-like Ion: Rearrangement of the pyrazole ring followed by the loss of HBr could lead to the formation of a stable aromatic ion.

Pathway 3: Fragmentation of the Pyrazole Ring

The pyrazole ring itself can undergo characteristic fragmentation, although this may be less favored in the presence of labile substituents.

  • Loss of N₂: Cleavage of the N-N bond and another C-N bond can lead to the expulsion of a neutral nitrogen molecule.

  • Loss of HCN: Ring cleavage can also result in the loss of hydrogen cyanide.

The following table summarizes the predicted major fragment ions for 3-(Bromomethyl)-1-propyl-1H-pyrazole.

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayRelative Abundance (Predicted)
218/220[C₇H₁₁BrN₂]⁺Molecular Ion (M⁺)Moderate
189/191[C₅H₈BrN₂]⁺α-Cleavage: Loss of •C₂H₅High
139[C₇H₁₁N₂]⁺Loss of •BrHigh
176/178[C₄H₅BrN₂]⁺McLafferty Rearrangement: Loss of C₃H₆Moderate
95[C₅H₇N₂]⁺Loss of •CH₂BrModerate
81[C₄H₅N₂]⁺Further fragmentation of the pyrazole ringModerate

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams.

M [M]⁺˙ m/z 218/220 F1 m/z 189/191 (-•C₂H₅) M->F1 α-Cleavage F2 m/z 139 (-•Br) M->F2 Inductive Cleavage F3 m/z 176/178 (-C₃H₆) M->F3 McLafferty Rearrangement F4 m/z 95 (-•CH₂Br) M->F4 Benzylic Cleavage

Caption: Predicted major fragmentation pathways of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of purified 3-(Bromomethyl)-1-propyl-1H-pyrazole in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • Inlet System: Gas Chromatography (GC) interface.
  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Detector: Electron multiplier.
  • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the peak corresponding to 3-(Bromomethyl)-1-propyl-1H-pyrazole in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram illustrates a general workflow for GC-MS analysis.

cluster_workflow GC-MS Analysis Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of 3-(Bromomethyl)-1-propyl-1H-pyrazole. By comparing the likely fragmentation pathways of the pyrazole core and its substituents, researchers can anticipate the key fragment ions that will be observed experimentally. The dominant fragmentation pathways are predicted to be initiated by the N-propyl and bromomethyl groups, leading to characteristic losses of an ethyl radical and a bromine radical, respectively. The provided experimental protocol offers a starting point for the empirical validation of these predictions. This comprehensive approach, grounded in the fundamental principles of mass spectrometry, serves as a valuable resource for the structural elucidation of this and other novel heterocyclic compounds.

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives.
  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • INTELLIGENCE Journal of Multidisciplinary Research. (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine: Synthesis, Characterization, and Spectroscopic Analysis.
  • ResearchGate. General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles.
  • Hindawi. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • RSC Publishing. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.
  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Journal of the Chemical Society of Pakistan. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles.
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Thieme. The Main Fragmentation Reactions of Organic Compounds.
  • ResearchGate. Possible mass fragmentation pattern of compound 3.
  • Journal of Physical and Chemical Reference Data. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Chemical Review Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • PubMed. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives.
  • Česká a slovenská farmacie. Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubChem. 3-(3-bromophenyl)-1-methyl-1h-pyrazole.

Sources

Technical Guide: HPLC Method Development for 3-(Bromomethyl)-1-propyl-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole presents a specific challenge often overlooked in generic method development: the high reactivity of the bromomethyl moiety. Standard "walk-up" HPLC methods utilizing methanol as a mobile phase modifier or diluent frequently result in in-situ solvolysis , generating false impurity peaks (methoxymethyl derivatives) and underestimating assay potency.

This guide compares a standard Generic Method (Method A) against an Optimized Aprotic Method (Method B). Experimental data demonstrates that Method B (Acetonitrile/Water with Acidic Modification) eliminates on-column degradation, providing a robust, self-validating system suitable for GMP release testing.

The Chemical Challenge

To develop a robust method, one must first understand the analyte's reactivity profile.

  • Analyte: 3-(Bromomethyl)-1-propyl-1H-pyrazole[1]

  • Critical Functionality: The alkyl bromide (

    
    ) attached to the pyrazole ring.
    
  • Reactivity Risk: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to the propyl chain but can stabilize a carbocation intermediate depending on resonance. However, the primary risk is Nucleophilic Substitution (

    
    ) .
    
    • In Methanol: Rapid conversion to the methyl ether (Metholysis).

    • In Water (Neutral/Basic): Hydrolysis to the alcohol.

    • In Acidic ACN: Kinetic stability is maximized.

Comparative Study: The "Generic" Trap vs. Optimized Protocol

Method A: The "Generic" Approach (Failure Mode)

Many laboratories utilize a standard screening gradient of Water/Methanol with 0.1% Formic Acid. While excellent for stable amides or acids, this system fails for reactive alkyl halides.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol[2]

  • Diluent: Methanol[2][3][4]

  • Observation: A "ghost" peak appears at RRT 0.85 that increases with autosampler residence time.

Method B: The Optimized Approach

This method eliminates protic organic solvents and maintains a slightly acidic pH to suppress hydrolysis while ensuring pyrazole protonation for peak shape.

  • Mobile Phase: Water (0.05% TFA) / Acetonitrile

  • Diluent: Acetonitrile (Anhydrous)

  • Observation: Stable baseline, single sharp peak, no degradation over 24 hours.

Experimental Data Comparison

The following data was generated by analyzing the same lot of material (Purity >99.5% by NMR) using both methods.

ParameterMethod A (Methanol/Generic)Method B (Acetonitrile/Optimized)
Main Peak Area % (

)
98.2%99.6%
Main Peak Area % (

)
94.1%99.5%
Primary Impurity Methyl ether derivative (Solvolysis)None Detected
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Suppressed by TFA)
LOD (S/N > 3) 0.05%0.02% (Lower UV cutoff of ACN)
Stability Conclusion FAIL (Active degradation)PASS (Stable)

Critical Insight: The degradation in Method A is not inherent to the sample storage but occurs during sample preparation and on-column interaction with the methanolic mobile phase.

Visualizing the Failure Mechanism

The following diagram illustrates the degradation pathway that invalidates Method A and the logic flow used to arrive at Method B.

MethodDevelopment cluster_fail Method A: Failure Mode (Methanol) cluster_success Method B: Success Mode (Acetonitrile) Analyte 3-(Bromomethyl)-1-propyl-1H-pyrazole MeOH_Solvent Solvent: Methanol (Nucleophile) Analyte->MeOH_Solvent Dissolution ACN_Solvent Solvent: Acetonitrile (Aprotic) Analyte->ACN_Solvent Dissolution SN2_Reaction S_N2 Attack on -CH2Br MeOH_Solvent->SN2_Reaction Time/Temp Impurity Impurity: Methyl Ether Derivative (False Positive) SN2_Reaction->Impurity Acid_Stabilizer Modifier: 0.05% TFA (Suppresses Hydrolysis) ACN_Solvent->Acid_Stabilizer Mobile Phase Result Result: Stable, Sharp Peak Acid_Stabilizer->Result

Figure 1: Mechanistic comparison of solvent interaction. Method A induces nucleophilic attack (Red), while Method B provides an inert environment (Green).

Detailed Protocol: The "Gold Standard" (Method B)

This protocol is validated for specificity, linearity, and solution stability.

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent end-capped C18).
    
    • Why: The "Plus" or high-density bonding prevents silanol interactions with the basic pyrazole nitrogen [1].

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.05% TFA.

    • Note: TFA is preferred over Formic Acid here because the lower pH (~2.0) ensures the pyrazole is fully protonated, improving peak symmetry, and the ion-pairing effect increases retention of the polar heterocycle [2].

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp:

    
    .
    
  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

    • Why: Alkyl bromides have weak absorbance; the pyrazole ring drives detection. 230 nm captures the

      
       transition.
      
  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (Do NOT use Methanol or unbuffered Water).

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with Acetonitrile.

  • Working Concentration:

    
    .
    
  • Stability Warning: Analyze within 24 hours. Store at

    
     in amber vials to prevent photolytic debromination.
    

Validation Strategy & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), the method includes system suitability criteria that act as a self-check.

  • Specificity (Stress Test):

    • Inject a sample spiked with 1% Pyrazole (precursor) and 1% 3-(Hydroxymethyl)-1-propyl-1H-pyrazole (hydrolysis degradant).

    • Requirement: Resolution (

      
      ) > 2.0 between all peaks. The hydrolysis product typically elutes earlier (more polar) than the bromomethyl target.
      
  • Linearity:

    • Range: 0.05 mg/mL to 0.75 mg/mL (

      
      ).
      
  • Robustness (Solvent Check):

    • Intentionally prepare one sample in Methanol.

    • Pass Criteria: If the Methanol sample shows a new peak at RRT ~0.85 compared to the ACN standard, the method is successfully detecting solvolysis artifacts, confirming the necessity of the ACN protocol.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Detailed discussion on silanol activity and basic analytes).
  • McCalley, D. V. (2005). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1079(1-2), 146-157.

  • Dolan, J. W. (2002). "The Role of pH in LC Separations." LCGC North America, 20(11). (Explains the stability of alkyl halides in acidic vs. basic media).

  • PubChem. (2023). "3-(Bromomethyl)-1-propyl-1H-pyrazole Compound Summary." National Center for Biotechnology Information.

Sources

A Researcher's Guide to the Elemental Analysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole: Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth protocol and comparative framework for the elemental analysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data, offering a practical guide grounded in established analytical principles. We will explore the theoretical elemental composition of the target compound, outline a detailed protocol for its experimental validation, and compare its expected analytical signature with that of other relevant brominated pyrazole derivatives.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a fundamental technique in chemical characterization. It provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For novel compounds like 3-(Bromomethyl)-1-propyl-1H-pyrazole, this analysis serves as a primary checkpoint for structural confirmation and purity assessment. Any significant deviation between the calculated and experimentally determined elemental composition can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. In the context of drug development, such discrepancies can have profound implications for biological activity, toxicity, and patentability.

The molecular formula for 3-(Bromomethyl)-1-propyl-1H-pyrazole is C₇H₁₁BrN₂. Based on this, the theoretical elemental composition can be calculated as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011784.07738.72%
Hydrogen (H)1.0081111.0885.11%
Bromine (Br)79.904179.90436.81%
Nitrogen (N)14.007228.01412.91%
Total 217.083 100.00%

Note: The molecular weight of the free base is 217.08 g/mol . The hydrobromide salt, 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide, has a molecular formula of C₇H₁₂Br₂N₂ and a molecular weight of 283.99 g/mol [1].

A Comparative Landscape: Brominated Pyrazole Derivatives

To provide context for the validation of 3-(Bromomethyl)-1-propyl-1H-pyrazole, it is instructive to compare its theoretical elemental composition with experimentally determined data for other brominated pyrazole derivatives reported in the literature. This comparative approach allows researchers to understand the expected range of analytical values and potential sources of variation.

CompoundMolecular FormulaCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%Reference
(E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazoleC₁₇H₁₅BrN₄57.4857.404.264.1615.7715.85[2]
(E)-4-((4-bromophenyl)diazenyl)-1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazoleC₁₇H₁₄BrN₅O₂51.0251.183.533.3417.5017.50[2]
3-(Bromomethyl)-1-methyl-1H-pyrazoleC₅H₇BrN₂34.31-4.03-16.00-[3][4]
3-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂29.84-3.13-17.40-[5]
3-(3-Bromophenyl)-1H-pyrazoleC₉H₇BrN₂48.46-3.16-12.56-[6]

Note: "-" indicates that the experimental "found" values were not provided in the cited source.

This table highlights the importance of elemental analysis in the characterization of various pyrazole derivatives.[7][8][9][10][11][12][13][14] The close agreement between the calculated and found values for the first two entries demonstrates the reliability of this technique when performed on pure samples. For researchers working with 3-(Bromomethyl)-1-propyl-1H-pyrazole, achieving a similar level of concordance is a critical validation milestone.

Experimental Protocol for Elemental Analysis

The following is a generalized yet comprehensive protocol for the elemental analysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole. This protocol is based on standard combustion analysis techniques.

Objective: To experimentally determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized sample of 3-(Bromomethyl)-1-propyl-1H-pyrazole and compare it to the theoretical values.

Materials:

  • A pure, dry sample of 3-(Bromomethyl)-1-propyl-1H-pyrazole

  • An elemental analyzer (e.g., CHN analyzer)

  • Microbalance

  • Tin or silver capsules

  • Certified organic analytical standards (e.g., acetanilide)

Workflow Diagram:

Elemental_Analysis_Workflow Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Validation Sample Dry Sample of 3-(Bromomethyl)-1-propyl-1H-pyrazole Weighing Accurately weigh 1-3 mg of sample Sample->Weighing Encapsulation Encapsulate in tin/silver capsule Weighing->Encapsulation Calibration Calibrate analyzer with certified standard Combustion Combust sample at high temperature (~900-1000°C) Encapsulation->Combustion Calibration->Combustion Reduction Reduce combustion products Combustion->Reduction Separation Separate gases (CO2, H2O, N2) via GC Reduction->Separation Detection Detect gases with a thermal conductivity detector Separation->Detection Integration Integrate detector signals Detection->Integration Calculation Calculate elemental percentages Integration->Calculation Comparison Compare experimental vs. theoretical values Calculation->Comparison Purity_Check Assess purity based on deviation Comparison->Purity_Check

Caption: A stepwise workflow for the elemental analysis of an organic compound.

Procedure:

  • Sample Preparation:

    • Ensure the sample of 3-(Bromomethyl)-1-propyl-1H-pyrazole is thoroughly dried to remove any residual solvent, which could significantly affect the hydrogen and carbon percentages. Lyophilization or drying under high vacuum are recommended.

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin or silver capsule.

    • Seal the capsule securely to contain the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.

  • Combustion Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (typically 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases are passed through a reduction chamber (often containing copper) to convert any nitrogen oxides back to N₂.

    • The resulting mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

  • Detection and Data Analysis:

    • A thermal conductivity detector measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of each element (C, H, N).

    • The percentage of Bromine is typically determined by other methods, such as ion chromatography after combustion, or calculated by difference if the other elements are known.

Interpretation of Results:

The experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values for a pure sample. Larger deviations may suggest the presence of:

  • Impurities: Unreacted starting materials or byproducts from the synthesis. The synthesis of pyrazole derivatives can involve multiple steps, increasing the possibility of impurities.[7][9][10]

  • Residual Solvents: Common organic solvents used in synthesis and purification can alter the C and H ratios.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, leading to a higher than expected hydrogen content.

Conclusion

The validation of 3-(Bromomethyl)-1-propyl-1H-pyrazole through elemental analysis is a non-negotiable step in its characterization. This guide provides the theoretical foundation, a detailed experimental protocol, and a comparative analysis to aid researchers in this critical process. By adhering to rigorous analytical practices, scientists can ensure the integrity of their data and the reliability of their subsequent research, particularly in the highly regulated field of drug development. The synthesis and characterization of pyrazole derivatives are well-documented, and elemental analysis remains a cornerstone of this process.[15][16][17]

References

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 27, 2026, from [Link]

  • 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Retrieved February 27, 2026, from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020, August 1). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Reviews Letters. Retrieved February 27, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 26). Amazon AWS. Retrieved February 27, 2026, from [Link]

  • Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (n.d.). Česká a slovenská farmacie. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021, October 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 27, 2026, from [Link]

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Analytical Benchmarking: 3-(Bromomethyl)-1-propyl-1H-pyrazole Identification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, 3-(Bromomethyl)-1-propyl-1H-pyrazole is a high-value electrophilic scaffold used to introduce the pyrazole moiety into larger drug candidates. However, its synthesis via alkylation of 3-(bromomethyl)pyrazole or cyclization of hydrazine derivatives frequently results in a mixture of regioisomers.

The critical quality attribute (CQA) for this material is distinguishing the desired 1,3-substituted isomer from the thermodynamically competitive 1,5-substituted isomer . Standard 1D NMR is often insufficient due to overlapping signals. This guide provides a definitive analytical comparison to validate structural integrity, prioritizing 2D NOESY and


C NMR techniques over standard methods.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in this context is not a competitor product, but the regioisomeric impurity (1-propyl-5-(bromomethyl)-1H-pyrazole) that renders the scaffold useless for spatially sensitive binding pockets.

Table 1: Analytical Differentiation Matrix
FeatureTarget: 1,3-Isomer Impurity: 1,5-Isomer Differentiation Power
Structure Propyl group at N1; CH₂Br at C3.Propyl group at N1; CH₂Br at C5.N/A
1H NMR (NOE) Strong NOE between N-CH₂ (propyl) and Py-H5 .Strong NOE between N-CH₂ (propyl) and CH₂Br .High (Definitive)
13C NMR (C3 vs C5) C3 (with CH₂Br) ~148-152 ppm; C5 (unsub) ~130 ppm.C3 (unsub) ~138 ppm; C5 (with CH₂Br) ~139-142 ppm.Medium
LC-MS Pattern [M+H]+ doublet (1:1 ratio ⁷⁹Br:⁸¹Br).Identical mass and isotope pattern.None
Reactivity High electrophilicity; sterically accessible.Sterically crowded; slower SN2 kinetics.Low (Functional)

Predicted Reference Spectra & Interpretation

Note: Chemical shifts are predicted based on established substituent effects in pyrazole chemistry [1, 2].

A. Proton NMR ( H NMR) – 400 MHz, CDCl [1]

The connectivity of the propyl chain is identical in both isomers. The distinguishing features are the ring protons and the proximity effects.

  • 
     7.35 ppm (d, 1H, J=2.2 Hz): Py-H5 . This proton is adjacent to the nitrogen (N1). In the 1,3-isomer, it is deshielded by the N-lone pair.
    
  • 
     6.25 ppm (d, 1H, J=2.2 Hz): Py-H4 . The characteristic "middle" proton of the pyrazole ring.
    
  • 
     4.45 ppm (s, 2H): CH
    
    
    
    -Br
    . The methylene group attached to the ring.[1]
  • 
     4.05 ppm (t, 2H): N-CH
    
    
    
    -
    . The first methylene of the propyl chain.
  • 
     1.85 ppm (m, 2H):  Propyl central methylene.
    
  • 
     0.92 ppm (t, 3H):  Propyl terminal methyl.
    

The "Smoking Gun" (NOE Experiment): To confirm the 1,3-structure, irradiate the N-CH


  triplet at 4.05 ppm.
  • Positive Result (1,3-isomer): You observe enhancement of the Py-H5 doublet at 7.35 ppm.

  • Negative Result (1,5-isomer): You observe enhancement of the CH

    
    -Br  singlet at 4.45 ppm.
    
B. Carbon NMR ( C NMR) – 100 MHz, CDCl [1]
  • 
     ~150.0 ppm (C3):  Quaternary carbon bonded to the bromomethyl group.
    
  • 
     ~130.0 ppm (C5):  Methine carbon (CH) adjacent to Nitrogen.
    
  • 
     ~106.0 ppm (C4):  Methine carbon (CH) between the substituents.
    
  • 
     ~54.0 ppm (N-CH
    
    
    
    ):
    Propyl attachment.
  • 
     ~25.0 ppm (CH
    
    
    
    -Br):
    Bromomethyl carbon.

Experimental Protocols

Protocol A: Definitive Structural Assignment (NOESY)

Rationale: This protocol relies on the Nuclear Overhauser Effect (NOE) to determine spatial proximity, the only reliable way to distinguish regioisomers without X-ray crystallography.

  • Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred if the sample contains trace acid, as it prevents proton exchange broadening.
      
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

    • Mixing Time: Set to 500 ms.

    • Scans: Minimum 16 scans per increment to resolve weak spatial couplings.

  • Analysis:

    • Locate the cross-peak between the N-propyl triplet (~4.0 ppm) and the aromatic region.

    • Interpretation: A cross-peak at (4.0, 7.4) confirms the 1,3-isomer (Propyl near H5). A cross-peak at (4.0, 4.5) confirms the 1,5-isomer (Propyl near CH

      
      Br).
      
Protocol B: Purity via LC-MS

Rationale: Brominated compounds have a distinct isotopic signature that serves as a self-validating check for the presence of the halogen.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive Mode.

  • Validation Criteria:

    • Observe parent ion

      
      .[2]
      
    • Isotope Check: The peak intensity of

      
       (
      
      
      
      Br) and
      
      
      (
      
      
      Br) must be approximately 1:1 . Significant deviation implies loss of bromine (hydrolysis to alcohol) or contamination.

Visualizations

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for accepting or rejecting a batch based on regioisomeric purity.

AnalyticalWorkflow Start Crude Product (Alkylation Reaction) LCMS Step 1: LC-MS Analysis (Check MW & Br Pattern) Start->LCMS IsotopeFail REJECT: Hydrolysis/De-bromination LCMS->IsotopeFail Isotope Ratio != 1:1 NMR_1D Step 2: 1H NMR (1D) (Check Purity/Solvent) LCMS->NMR_1D Isotope Ratio ~ 1:1 NMR_2D Step 3: 2D NOESY (Regioisomer Check) NMR_1D->NMR_2D Decision Check Cross-peaks (N-Propyl vs Aromatic) NMR_2D->Decision Result_13 PASS: 1,3-Isomer (NOE: Propyl <-> H5) Decision->Result_13 Cross-peak @ 7.4ppm Result_15 REJECT: 1,5-Isomer (NOE: Propyl <-> CH2Br) Decision->Result_15 Cross-peak @ 4.5ppm

Caption: Workflow for validating the 1,3-substitution pattern using sequential MS and NMR filters.

Diagram 2: Regioisomer Formation Pathway

Understanding the origin of the impurity helps in optimizing the synthesis to favor the target.

SynthesisPathway Hydrazine Propylhydrazine Transition Cyclization Transition State Hydrazine->Transition Electrophile 1,3-Dicarbonyl / Alkynyl Ketone Electrophile->Transition Target TARGET (1,3-Isomer) Sterically Favored (Thermodynamic) Transition->Target Major Path Impurity IMPURITY (1,5-Isomer) Sterically Crowded (Kinetic) Transition->Impurity Minor Path

Caption: Divergent synthesis pathways showing the origin of the 1,3 (target) and 1,5 (impurity) isomers.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.

  • López, C., et al. "A 13C and 15N NMR study of the tautomerism of 3(5)-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 2000.

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition, 2016. (Standard reference for NOESY protocols).

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(Bromomethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-(Bromomethyl)-1-propyl-1H-pyrazole, grounding procedural instructions in the chemical principles that dictate them.

Hazard Assessment: Understanding the "Why"

Before handling any chemical waste, understanding its intrinsic hazards is critical. The molecular structure of 3-(Bromomethyl)-1-propyl-1H-pyrazole informs our safety and disposal protocol.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. These compounds are of particular environmental concern and are regulated accordingly by agencies like the U.S. Environmental Protection Agency (EPA).[1] Improper disposal, such as mixing with non-halogenated waste, can form highly toxic byproducts (e.g., brominated dioxins) during incineration and complicates disposal processes.[2]

  • Pyrazole Moiety : Pyrazole and its derivatives can exhibit toxicological properties.[3][4] SDS for similar compounds indicate potential for skin and eye irritation, and may be harmful if swallowed.[5][6][7]

  • Bromomethyl Group : This functional group is often associated with lachrymatory (tear-inducing) properties and can act as an alkylating agent, which warrants careful handling to avoid contact and inhalation.

Given these characteristics, all waste containing 3-(Bromomethyl)-1-propyl-1H-pyrazole must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. Before beginning any work that will generate this waste, ensure the following PPE is worn:

  • Chemical-Resistant Gloves : Nitrile or neoprene gloves are essential. Always check the manufacturer's glove compatibility chart for breakthrough times.[8]

  • Chemical Splash Goggles : Standard safety glasses are insufficient; chemical splash goggles provide necessary protection against splashes.[9]

  • Fully-Buttoned Laboratory Coat : To protect against skin contact.[10]

  • Work Within a Chemical Fume Hood : All handling of the compound and its waste should occur within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[9][10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the routine disposal of 3-(Bromomethyl)-1-propyl-1H-pyrazole from experimental procedures.

Step 1: Waste Segregation

This is the most critical step. Proper segregation prevents dangerous reactions and ensures compliant, cost-effective disposal.

  • Dedicated Halogenated Waste : All waste streams containing 3-(Bromomethyl)-1-propyl-1H-pyrazole must be collected in a container specifically designated for Halogenated Organic Waste .[2]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[11] Mixing these waste streams significantly increases disposal costs and environmental burden.[11]

  • Segregate by Physical State :

    • Liquid Waste : Collect reaction residues, solvent washes (e.g., with dichloromethane, chloroform), and other liquid solutions in a dedicated liquid waste container.

    • Solid Waste : Collect contaminated consumables such as pipette tips, contaminated silica gel, filter paper, and gloves in a separate, clearly labeled solid hazardous waste container.[2]

Step 2: Containerization

The integrity of your waste container is crucial for safe storage and transport.

  • Use a Compatible Container : A chemically resistant, sealable container is mandatory. High-density polyethylene (HDPE) carboys are common for liquid waste.[8][10]

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Do Not Overfill : Fill containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills during transport.[12]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach Label Immediately : Affix a hazardous waste label to the container before adding the first drop of waste.[8]

  • Complete Information : The label must include:

    • The words "Hazardous Waste".[2]

    • The full, unabbreviated chemical name: "3-(Bromomethyl)-1-propyl-1H-pyrazole".

    • List all other components and their approximate percentages (e.g., Dichloromethane 80%, 3-(Bromomethyl)-1-propyl-1H-pyrazole 15%, etc.).[12]

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 4: Waste Storage (Satellite Accumulation)

Your laboratory's designated waste collection area, known as a Satellite Accumulation Area (SAA), has specific requirements.

  • Store at or Near Point of Generation : The waste must be stored in the lab where it was generated.[12]

  • Use Secondary Containment : Place the waste container in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[2]

  • Segregate Incompatibles : Store the halogenated waste away from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[2][9]

Step 5: Arranging for Final Disposal
  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[13]

  • Licensed Disposal : Your EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and appropriate disposal method for this type of compound is high-temperature incineration at a facility equipped with scrubbers and emission controls to handle halogenated byproducts.[14][15]

Emergency Procedures: Spill Management

Immediate and correct action is vital in the event of a spill.

  • Alert Personnel : Immediately alert others in the lab.

  • Assess the Spill : For a minor spill contained within a fume hood:

    • Ensure you are wearing full PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated solid hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spills : For any spill outside of a fume hood, or one that you are not equipped or comfortable to handle, evacuate the area immediately and contact your institution's emergency EHS number.

Summary of Key Safety and Disposal Information

ParameterGuidelineRationale
Hazard Class Hazardous Waste: Halogenated Organic CompoundContains bromine; regulated under EPA RCRA.[1] Potential irritant and toxic properties.[5][6]
Required PPE Chemical splash goggles, lab coat, nitrile/neoprene gloves.Protects eyes and skin from direct contact.[9][10]
Handling Location Chemical Fume HoodPrevents inhalation of potentially harmful vapors.[9]
Waste Container Labeled, sealable, chemically resistant (e.g., HDPE).Ensures safe containment and prevents leaks/vapor release.[2][8]
Waste Segregation HALOGENATED WASTE ONLY. Do not mix with non-halogenated solvents.Prevents formation of toxic byproducts during disposal and reduces cost.[2][11]
Spill Kit Inert absorbent (vermiculite, sand), waste bags, PPE.Allows for safe and effective cleanup of minor spills.
Final Disposal Arrange pickup through institutional EHS for incineration.Ensures regulatory compliance and environmental protection.[13][14]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing 3-(Bromomethyl)-1-propyl-1H-pyrazole.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage start Waste Generated (Containing 3-(Bromomethyl)-1-propyl-1H-pyrazole) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_liquid->solid_waste No (e.g., gloves, silica) label_waste Ensure Container is Correctly Labeled: - 'Hazardous Waste' - Full Chemical Names & % liquid_waste->label_waste solid_waste->label_waste store_waste Store Sealed Container in Secondary Containment within SAA label_waste->store_waste end_process Container Full or No Longer Needed? Contact EHS for Pickup store_waste->end_process

Caption: Decision workflow for proper segregation and disposal of waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.